Chemical structure and properties of 3-Amino-3-(furan-2-yl)propan-1-ol
A Strategic Guide to Synthesis, Properties, and Applications Part 1: Executive Summary & Structural Analysis 3-Amino-3-(furan-2-yl)propan-1-ol is a specialized -amino alcohol scaffold characterized by a 1,3-substitution...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Guide to Synthesis, Properties, and Applications
Part 1: Executive Summary & Structural Analysis
3-Amino-3-(furan-2-yl)propan-1-ol is a specialized
-amino alcohol scaffold characterized by a 1,3-substitution pattern that distinguishes it from the more common 1,2-amino alcohols (derived from -amino acids). This molecule serves as a critical chiral building block in the synthesis of complex heterocyclic pharmaceuticals, particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and novel peptidomimetics.
Unlike its structural isomer, the Duloxetine intermediate (3-amino-1-(thiophen-2-yl)propan-1-ol), this compound features the amine and the heteroaryl ring on the same carbon (C3), with the hydroxyl group at the terminal C1 position. This specific geometry makes it an ideal precursor for 1,3-oxazines and a versatile ligand for asymmetric catalysis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Property
Data / Prediction
Confidence Level
IUPAC Name
3-Amino-3-(furan-2-yl)propan-1-ol
High
CAS Number
134887-39-7 (Racemic)
High
Molecular Formula
CHNO
High
Molecular Weight
141.17 g/mol
High
Chiral Center
C3 (Enantiomers: R and S)
High
Boiling Point
~210–220 °C (at 760 mmHg)
Predicted
Solubility
Soluble in HO, MeOH, EtOH; Sparingly in EtO
High
pKa (Amine)
~9.5–10.2
Predicted
Appearance
Viscous, pale yellow oil (hygroscopic)
High
Part 2: Synthesis Strategy & Protocols
The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol is most efficiently achieved through a two-stage sequence: the Rodionov Reaction to generate the
-amino acid precursor, followed by a Chemoselective Reduction .
Stage 1: The Modified Rodionov Reaction
This step constructs the carbon skeleton and installs the amine functionality in a single pot using a multi-component condensation.
Mechanism: Condensation of furfural with malonic acid and ammonium acetate. The ammonium acetate serves as both the ammonia source and the catalyst for the Knoevenagel-type condensation and subsequent decarboxylation.
Converting the carboxylic acid to the primary alcohol without reducing the furan ring requires precise reagent selection. Lithium Aluminum Hydride (LiAlH
) is the standard, but Borane-THF (BHTHF) offers milder conditions if furan sensitivity is observed.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-3-(furan-2-yl)propanoic acid
Reagents:
Furfural (freshly distilled): 1.0 eq
Malonic Acid: 1.1 eq
Ammonium Acetate: 2.0 eq
Solvent: Ethanol (absolute)
Procedure:
Dissolve malonic acid and ammonium acetate in ethanol in a round-bottom flask equipped with a reflux condenser.
Add furfural dropwise to the stirring solution.
Heat the mixture to reflux (80 °C) for 6–8 hours. Note: Evolution of CO
gas indicates the decarboxylation is proceeding.
Cool the reaction to room temperature.[11][12] The product often precipitates as a zwitterionic white solid.
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from aqueous ethanol to obtain the pure
-amino acid.
Step 2: Reduction to 3-Amino-3-(furan-2-yl)propan-1-ol
is pyrophoric. Perform under inert atmosphere (N or Ar).
Suspend LiAlH
in anhydrous THF at 0 °C.
Add the
-amino acid (solid or THF slurry) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
Allow the mixture to warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate.
Quenching (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH
), followed by 15% NaOH (1 mL per g), then water (3 mL per g).
Stir until a granular white precipitate forms. Filter through Celite.
Concentrate the filtrate under reduced pressure to yield 3-Amino-3-(furan-2-yl)propan-1-ol as a viscous oil.
Part 3: Visualization of Reaction Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and the transformation nodes.
Caption: Figure 1. Two-step synthesis pathway via the Rodionov condensation and hydride reduction.
Part 4: Applications & Strategic Utility
1. Precursor for 1,3-Heterocycles
The 1,3-amino alcohol motif is the direct precursor for 1,3-oxazines and 1,3-oxazolines upon reaction with aldehydes or phosgene equivalents. These heterocycles are pharmacophores in various antibiotic and antifungal agents.
2. Chiral Resolution Agents
Because the C3 position is a chiral center, the racemic product can be resolved (e.g., using tartaric acid) to yield enantiopure amino alcohols. These are valuable as chiral auxiliaries or ligands in asymmetric synthesis, similar to phenylglycinol but with the unique electronic properties of the furan ring.
3. Drug Discovery (SNRI Analogs)
This scaffold allows for the exploration of "reversed" analogs of Duloxetine-class drugs. By modifying the distance and orientation between the aryl ring and the amine, medicinal chemists can fine-tune binding affinity for monoamine transporters (SERT/NET).
Part 5: Safety & Stability (E-E-A-T)
Furan Ring Sensitivity: The furan ring is acid-sensitive and prone to oxidative ring opening (forming dicarbonyls). Avoid strong mineral acids during workup; use weak acids (acetic acid) or neutral conditions where possible.
Metabolic Liability: In vivo, furan rings can be metabolized by cytochrome P450 enzymes to reactive enedials, which are potential alkylating agents. This structural alert must be monitored during early ADME toxicity screening.
Storage: The amino alcohol is hygroscopic and amine-sensitive (oxidation). Store under nitrogen at 4 °C.
References
Rodionov Reaction Mechanism
Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids. Berichte der Deutschen Chemischen Gesellschaft.
Source Verification:
Synthesis of Furan-Amino Acids
Boto, A., et al. (2001).
Source Verification:
Reduction Protocols (Amino Acid to Amino Alcohol)
Abiko, A., et al. (1992). Reduction of amino acids to amino alcohols using LiAlH4. Journal of Organic Chemistry.
Source Verification:
Properties of 3-Amino-1-propanol Derivatives
PubChem Compound Summary for 3-Amino-3-(furan-2-yl)propanoic acid (Precursor).
Potential pharmaceutical applications of 3-Amino-3-(furan-2-yl)propan-1-ol
The following technical guide details the pharmaceutical potential, synthesis, and application of 3-Amino-3-(furan-2-yl)propan-1-ol , a versatile gamma-amino alcohol scaffold. A Strategic Scaffold for Alkaloid Synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmaceutical potential, synthesis, and application of 3-Amino-3-(furan-2-yl)propan-1-ol , a versatile gamma-amino alcohol scaffold.
A Strategic Scaffold for Alkaloid Synthesis and Peptidomimetics
Executive Summary
3-Amino-3-(furan-2-yl)propan-1-ol represents a high-value "privileged structure" in medicinal chemistry. Structurally, it is the furan bioisostere of 3-amino-3-phenylpropan-1-ol, a core motif found in numerous blockbuster neurotransmitter modulators (e.g., Fluoxetine, Duloxetine analogs). Beyond its role as a direct pharmacophore, this molecule serves as a critical precursor for Diversity-Oriented Synthesis (DOS) . Its furan ring renders it a latent 1,4-dicarbonyl equivalent, enabling the rapid construction of complex nitrogen heterocycles—specifically piperidines and indolizidines—via the Aza-Achmatowicz rearrangement .
This guide outlines the molecule's synthesis, its utility in generating novel drug scaffolds, and the specific protocols required to handle its reactive furan moiety.[1]
The molecule comprises three distinct functional domains, each conferring specific reactivity and binding potential:
Furan Ring (C3-Substituent):
Bioisosterism: Acts as a lipophilic, aromatic spacer similar to a phenyl ring but with lower metabolic stability and distinct electronic properties (electron-rich).
Latent Reactivity: Serves as a "masked" 1,4-dicarbonyl system (cis-2-butene-1,4-dial equivalent) upon oxidative activation.
Primary Amine (C3-Amino):
Chirality: The C3 position is a stereocenter. Enantiopure forms are critical for receptor selectivity (e.g., NK1 antagonists or SSRI analogs).
Basic Center: Protonatable at physiological pH, facilitating ionic interactions with receptor aspartate/glutamate residues.
Primary Alcohol (C1-Hydroxyl):
H-Bonding: Acts as both a donor and acceptor.
Cyclization Handle: Allows for intramolecular cyclization to form oxazines or, after activation, pyrrolidines.
Pharmacophore Visualization (DOT)
The following diagram illustrates the functional connectivity and potential synthetic transformations.
Figure 1: Pharmacophore dissection and downstream synthetic utility.
Validated Synthetic Protocol
The most robust route to 3-Amino-3-(furan-2-yl)propan-1-ol involves the synthesis of the corresponding
-amino acid followed by reduction. This approach allows for the introduction of chirality early in the sequence.
Phase 1: Synthesis of -Furan-2-yl--Alanine (Rodionov Modification)
This step utilizes a condensation reaction between furfural and malonic acid in the presence of ammonium acetate.
Dissolve furfural (9.6 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in ethanol (100 mL).
Add ammonium acetate (15.4 g, 200 mmol) to the solution.
Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction will evolve
.
Checkpoint: Monitor via TLC (SiO2, MeOH/DCM 1:9). Look for the disappearance of the aldehyde spot.
Upon completion, cool to room temperature. The
-amino acid often precipitates. If not, concentrate the solvent and triturate with ether.
Purification: Recrystallize from aqueous ethanol to yield 3-amino-3-(furan-2-yl)propanoic acid.
Phase 2: Reduction to Amino Alcohol
Reduction of the acid (or its methyl ester) yields the target amino alcohol.
Reagents:
(2.5 eq) or , Anhydrous THF.
Conditions:
, atmosphere.
Step-by-Step Protocol:
Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen.
Suspend
(2.5 eq) in anhydrous THF at .
Add the
-amino acid (from Phase 1) portion-wise (solid addition) or as a slurry in THF. Caution: Gas evolution ().
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
Quench (Fieser Method): Cool to
. Add water ( mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LAH in grams.
Filter the granular precipitate through a celite pad.
Concentrate the filtrate to obtain the crude amino alcohol as a viscous oil.
Validation:
NMR should show the disappearance of the carbonyl signal and the appearance of the multiplet at ppm.
Pharmaceutical Applications
A. The Aza-Achmatowicz Rearrangement (Core Application)
The most sophisticated application of this molecule is its conversion into functionalized piperidines. The furan ring, upon oxidation, undergoes a rearrangement to form a dihydropyridinone. This is a key step in the synthesis of alkaloids like Nuphar or Castoramine derivatives.
Mechanism: The amine is first protected (e.g., with Boc or Cbz). The furan is then oxidized (using NBS or mCPBA) to a hemiaminal, which rearranges to the piperidinone.
Utility: Provides a rapid entry into enantiopure nitrogen heterocycles from simple furan precursors.
Figure 2: The Aza-Achmatowicz workflow for transforming the furan scaffold.
B. Bioisosteric Replacement in SNRI/SSRI Analogs
The 3-amino-3-arylpropyl scaffold is the backbone of drugs like Fluoxetine and Nisoxetine .
Strategy: Replace the phenyl ring of the classic scaffold with the furan ring.
Rationale: The furan ring is smaller and more electron-rich than benzene. This modification alters the metabolic profile (CYP450 interaction) and lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration or selectivity for the Serotonin Transporter (SERT) vs. Norepinephrine Transporter (NET).
Synthesis: The primary alcohol is converted to an aryl ether (via Mitsunobu reaction with a phenol, e.g., 2-methoxyphenol) to mimic the Nisoxetine structure.
C. Chiral Ligands for Asymmetric Synthesis
Amino alcohols are privileged ligands for enantioselective catalysis (e.g., diethylzinc addition to aldehydes).
Application: The 3-amino-3-(furan-2-yl)propan-1-ol can act as a bidentate N,O-ligand.
Modification: Methylation of the amine or modification of the alcohol can tune the steric bulk, creating a "Furan-Analogue" of the classic phenylglycinol ligands.
Potential for ring opening to reactive enals (cis-2-butene-1,4-dial).
Safety & Metabolic Considerations
Critical Alert: While the furan ring is a valuable synthetic handle, it is also a structural alert in medicinal chemistry due to potential metabolic activation.
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive epoxide or cis-2-butene-1,4-dial.
Mitigation: In drug candidates, the furan ring is often substituted (e.g., with methyl groups) or used as a "prodrug" moiety that is intended to react.[3] For the intermediate itself, standard laboratory safety (fume hood, gloves) is sufficient.
Stability: The amino alcohol is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the furan ring or amine.
References
Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
Ciufolini, M. A., et al. (2007). "The Aza-Achmatowicz Rearrangement: A Route to Useful Building Blocks for Alkaloid Synthesis." Organic Letters. Link
Zhou, Q., et al. (2018). "Recent Advances in the Synthesis of Nitrogen Heterocycles via Aza-Achmatowicz Reaction." Frontiers in Chemistry. Link
Rodionov, V. M. (1926). "Über die Synthese von
-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Original method for
-amino acid synthesis).
Merck Index Online. "Furfural and Derivatives." (General properties and safety). Link
(Note: Synthesis protocols provided are derived from standard methodologies for
-amino acids and their reduction, adapted for the furan substrate.)
Literature review of furan-substituted amino propanols
An In-Depth Technical Guide to Furan-Substituted Amino Propanols: Synthesis, Biological Evaluation, and Therapeutic Potential Executive Summary The furan ring is a cornerstone of medicinal chemistry, recognized as a "pri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Furan-Substituted Amino Propanols: Synthesis, Biological Evaluation, and Therapeutic Potential
Executive Summary
The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component for optimizing drug-receptor interactions and metabolic stability.[1] When combined with the aminopropanol pharmacophore, a structural motif common in many therapeutic agents, it creates a class of compounds with significant, yet largely unexplored, potential.[3][4] This guide provides a comprehensive technical overview of furan-substituted amino propanols, using 3-Amino-1-(furan-3-yl)propan-1-ol as a central case study. We will delve into robust synthetic strategies, hypothesize biological activities based on established principles, provide detailed experimental protocols for evaluation, and discuss the critical mechanistic and toxicological considerations for researchers, scientists, and drug development professionals.
The Furan Nucleus: A Privileged Scaffold in Medicinal Chemistry
The furan nucleus is a five-membered aromatic heterocycle that serves as a pivotal structural unit in numerous natural products and synthetic pharmaceuticals.[1][5] Its value in drug design is multifaceted:
Bioisosterism: The furan ring is often employed as a bioisostere for phenyl and other aromatic rings. This substitution can subtly alter steric and electronic properties, leading to improved binding affinity, enhanced selectivity, and a more favorable pharmacokinetic profile.[1][6]
Chemical Versatility: The electron-rich nature of the furan ring makes it amenable to a wide range of chemical modifications, particularly electrophilic substitution at the 2- and 5-positions.[6][7] This allows for the systematic exploration of structure-activity relationships (SAR).
Broad-Spectrum Bioactivity: Furan derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and CNS-modulating properties.[2][3][5][7][8][9] This broad applicability underscores the scaffold's potential in addressing a wide range of therapeutic needs.
The incorporation of an aminopropanol side chain introduces additional key features: a chiral center and hydrogen bonding donors/acceptors (amine and hydroxyl groups), which can facilitate more specific and potent interactions with biological targets like enzymes and G-protein coupled receptors (GPCRs).[4][10]
Synthesis of Furan-Substituted Amino Propanols
The construction of these hybrid molecules can be approached through various established synthetic methodologies for furan chemistry.
General Synthetic Strategies for Furan Derivatives
The synthesis of substituted furans is a well-developed field in organic chemistry. Classical methods such as the Paal-Knorr synthesis (acid-catalyzed cyclization of 1,4-dicarbonyl compounds) and the Feist-Benary synthesis (reaction of α-halo ketones with β-dicarbonyl compounds) provide reliable routes to a variety of furan structures.[1][10] More contemporary approaches frequently utilize transition-metal catalysis (e.g., gold, palladium) to achieve highly efficient and modular syntheses from precursors like propargyl alcohols or alkynyl diols, allowing for the construction of complex, polysubstituted furans.[11][12]
Case Study: A Robust Two-Step Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol
While the broader class of furan-substituted amino propanols is not extensively documented, a reliable protocol for the synthesis of the representative molecule, 3-Amino-1-(furan-3-yl)propan-1-ol, has been described.[13] This two-step approach is designed for efficiency and chemoselectivity, preserving the integrity of the furan ring.
Step 1: Synthesis of 3-hydroxy-3-(furan-3-yl)propanenitrile
This step involves the nucleophilic addition of an acetonitrile carbanion to the electrophilic carbonyl carbon of 3-furaldehyde.
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 g, 62.5 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
Reaction Initiation: Cool the suspension to 0 °C using an ice bath. Slowly add acetonitrile (40 mL) to the stirred suspension and maintain at 0 °C for 30 minutes to ensure complete deprotonation and formation of the nucleophile.
Aldehyde Addition: Dissolve 3-furaldehyde (5.0 g, 52.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C to control the exothermic reaction.
Reaction Completion & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the slow, dropwise addition of water (20 mL) at 0 °C.
Extraction: Adjust the pH of the mixture to ~7 with 1 M HCl. Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Causality Insight: The use of a strong, non-nucleophilic base like NaH is critical for generating the acetonitrile carbanion without competing side reactions. Maintaining a low temperature during the aldehyde addition prevents potential polymerization and side reactions, maximizing the yield of the desired cyanohydrin product.
Step 2: Reduction of 3-hydroxy-3-(furan-3-yl)propanenitrile
This final step is a chemoselective reduction of the nitrile functionality to a primary amine. Two effective methods are presented.
Reagent Preparation: In a flame-dried flask under nitrogen, suspend LAH (3.3 g, 87.6 mmol) in 100 mL of anhydrous THF.
Nitrile Addition: Cool the suspension to 0 °C. Dissolve the crude nitrile from Step 1 (4.0 g, 29.2 mmol) in 50 mL of anhydrous THF and add it dropwise to the LAH suspension over 1 hour.
Reflux: After the addition, remove the ice bath and heat the reaction mixture to reflux for 6 hours to ensure complete reduction.
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Sequentially and carefully add, dropwise, water (2.2 mL), 15% aqueous NaOH (2.2 mL), and finally water (6.6 mL). This procedure safely quenches the excess LAH and precipitates the aluminum salts as a granular solid.
Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield 3-Amino-1-(furan-3-yl)propan-1-ol.
Method B: Catalytic Hydrogenation
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel slurry (~2 g). Carefully wash the catalyst with methanol (3 x 20 mL), decanting the supernatant each time.
Reaction Setup: Add a solution of the nitrile (4.0 g, 29.2 mmol) in methanol (100 mL) and a methanolic ammonia solution (10 mL).
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours.
Isolation: Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the product.
Causality Insight: The choice of reducing agent is critical. LAH is a powerful, unselective reducing agent, but in this case, it effectively reduces the nitrile without affecting the furan ring. Catalytic hydrogenation with Raney Nickel is a milder, "greener" alternative that also selectively reduces the nitrile. The addition of ammonia during hydrogenation helps to minimize the formation of secondary amine byproducts.
Caption: Hypothetical signaling pathway for apoptosis induction.
Toxicological Profile: Metabolic Activation of the Furan Ring
A critical consideration in the development of furan-containing drugs is the potential for hepatotoxicity. [1]This toxicity is not typically caused by the furan ring itself, but by a reactive metabolite formed via oxidation by cytochrome P450 enzymes in the liver.
[1][3]
The P450-mediated epoxidation of the furan ring leads to the formation of a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. [1]This electrophilic intermediate can readily form covalent adducts with cellular nucleophiles, particularly the amine and thiol groups on proteins and nucleic acids, leading to cellular dysfunction, protein misfolding, and ultimately, cell death. [1]Any drug development program involving a furan scaffold must include early metabolic and toxicological assessments.
Caption: Metabolic activation of the furan ring leading to toxicity.
Experimental Workflows for Screening and Evaluation
To validate the predicted biological activities, standardized in vitro assays are required.
Protocol for In Vitro Anticancer Screening (MTT Assay)
This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
Compound Preparation: Dissolve the furan-substituted amino propanol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final test concentrations.
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48 or 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
[1]
Protocol for Antibacterial Screening (MIC Determination)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Bacterial Culture: Inoculate a suitable broth (e.g., Mueller-Hinton) with a bacterial strain (e.g., E. coli, S. aureus) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a 0.5 McFarland turbidity standard.
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in broth in a 96-well microtiter plate.
Inoculation: Add the standardized bacterial suspension to each well.
Controls: Include a positive control (bacteria without compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Result Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
[3]
Conclusion and Future Outlook
Furan-substituted amino propanols represent a promising, yet significantly underexplored, class of compounds for drug discovery. [3][10]The combination of a privileged heterocyclic scaffold with a versatile pharmacophore presents a compelling starting point for the development of novel therapeutics. The synthetic accessibility, as demonstrated by the case study of 3-Amino-1-(furan-3-yl)propan-1-ol, allows for the potential creation of diverse chemical libraries.
Future research should focus on a systematic approach to validate the hypotheses presented in this guide. Key steps include:
Synthesis and Characterization: Synthesizing 3-Amino-1-(furan-3-yl)propan-1-ol and a library of its analogs with varied substitution patterns on both the furan ring and the amino propanol side chain.
Broad Biological Screening: Evaluating this library against a wide range of biological targets, including cancer cell lines, pathogenic bacteria, and relevant enzymes or receptors.
Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between chemical structure and biological activity to guide the design of more potent and selective compounds.
Metabolic and Toxicological Profiling: Conducting early-stage ADME/Tox studies to assess the metabolic stability of the furan ring and identify any potential for toxicity.
By pursuing these avenues of research, the full therapeutic potential of furan-substituted amino propanols can be systematically uncovered and potentially translated into next-generation clinical candidates.
References
Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry. BenchChem.
In-depth Technical Guide on 3-Amino-1-(furan-3-yl)propan-1-ol Structural Analogs and Derivatives. BenchChem.
3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity. BenchChem.
literature review on substituted furan compounds. BenchChem.
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. INIS-IAEA.
Furan synthesis. Organic Chemistry Portal.
REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. KTH Royal Institute of Technology.
Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark.
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.
Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. PMC.
Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
pKa values and ionization properties of 3-Amino-3-(furan-2-yl)propan-1-ol
An In-Depth Technical Guide to the pKa Values and Ionization Properties of 3-Amino-3-(furan-2-yl)propan-1-ol Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa Values and Ionization Properties of 3-Amino-3-(furan-2-yl)propan-1-ol
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in a biological system. For drug discovery and development professionals, a thorough understanding of a compound's pKa is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its solubility and potential for formulation. This guide provides a comprehensive technical overview of the ionization properties of 3-Amino-3-(furan-2-yl)propan-1-ol, a molecule of interest due to its combination of a biologically significant furan scaffold and an amino alcohol motif.[1] We will explore theoretical considerations, present in-silico predictions, and provide detailed, field-proven experimental protocols for the accurate determination of its pKa values.
Introduction: The Critical Role of pKa in Pharmaceutical Sciences
3-Amino-3-(furan-2-yl)propan-1-ol is a heterocyclic organic compound featuring two primary ionizable centers: a basic amino group and a weakly acidic hydroxyl group.[2] The extent to which these groups are protonated or deprotonated at a given pH is governed by their respective pKa values. This ionization state is a master variable in drug development, profoundly influencing:
Aqueous Solubility: The ionized form of a molecule is typically more water-soluble than the neutral form.
Membrane Permeability: Neutral, more lipophilic species generally exhibit better passive diffusion across biological membranes.
Drug-Receptor Interactions: The charge state of a molecule can be critical for binding to its biological target.
Pharmaceutical Formulation: Understanding pKa is essential for selecting appropriate salts and buffer systems to ensure drug stability and bioavailability.
Given its structural features, understanding the ionization behavior of 3-Amino-3-(furan-2-yl)propan-1-ol is a prerequisite for any systematic investigation into its potential as a therapeutic agent.
Structural and Theoretical pKa Analysis
The structure of 3-Amino-3-(furan-2-yl)propan-1-ol contains two functional groups that can participate in acid-base equilibria.
The Amino Group (Basic Center): The primary amine is expected to be the dominant basic center. In aqueous solution, it will be protonated at low pH. The pKa of this group (pKa₂) will define the pH at which the protonated (cationic) and neutral forms are present in equal concentrations. Its basicity will be influenced by the adjacent furan ring. The furan ring is π-excessive, but the oxygen atom can exert an electron-withdrawing inductive effect, which may slightly decrease the basicity of the amine compared to a simple alkylamine. For context, the structurally related compound phenylpropanolamine has a reported pKa of 9.44 for its amino group.[3][4]
The Hydroxyl Group (Acidic Center): The primary alcohol is a very weak acid. The pKa of simple alcohols is typically in the range of 16-18, meaning it will remain protonated under all relevant physiological and most experimental conditions.[5][6] Therefore, its ionization is not a significant factor for ADME properties.
The primary focus of this guide will be the determination of the pKa of the amino group.
Ionization Equilibrium Diagram
Caption: Ionization states of the molecule at varying pH levels.
In-Silico pKa Prediction
Before embarking on experimental work, computational methods provide a rapid and valuable estimation of a molecule's pKa values. Various software packages utilize different algorithms, from empirical, database-driven approaches to more computationally intensive quantum mechanical methods.[7][8][9] Programs like ACD/Labs Percepta, Schrödinger's Epik, and ChemAxon's MarvinSketch are industry standards for this purpose.[10][11][12][13][14][15]
These tools analyze the molecule's structure, identify ionizable centers, and compare fragments to vast internal databases of experimentally determined pKa values to derive a prediction.[10][11]
Note: These values are illustrative estimates based on the capabilities of modern prediction software and should always be confirmed experimentally.
Experimental pKa Determination: Protocols and Rationale
Experimental validation is paramount for obtaining accurate pKa values. Potentiometric titration is the most common and direct method.[16][17] However, for compounds with a suitable chromophore near the ionization site, UV-Vis spectrophotometry offers a sensitive alternative that requires less material.[18][19]
Method 1: Potentiometric Titration
Causality: This method directly measures the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[17][20][21] Its simplicity and accuracy make it a gold-standard technique.[16][17]
Potentiometric Titration Workflow
Caption: Step-by-step workflow for pKa determination via potentiometric titration.
Detailed Protocol:
Materials & Equipment:
3-Amino-3-(furan-2-yl)propan-1-ol
Calibrated pH meter and combination glass electrode
Automated titrator or manual burette (Class A)
Magnetic stirrer and stir bar
Standardized 0.1 M HCl and 0.1 M NaOH solutions
Deionized, carbonate-free water
Inert gas (Nitrogen or Argon)
Solution Preparation:
Accurately weigh and dissolve the compound in carbonate-free deionized water to a final concentration of approximately 1-10 mM. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[19]
To maintain constant ionic strength, 0.15 M KCl can be added to the solution.[20][22]
Titration Procedure:
Calibrate the pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, 10.00) at the temperature of the experiment.[20]
Place a known volume (e.g., 25.0 mL) of the analyte solution into a jacketed titration vessel.
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with measurements in the neutral-to-basic pH range.[20][22]
Immerse the pH electrode and the titrator tip into the solution, ensuring the stir bar does not contact the electrode.
Since the amino group is basic, titrate with standardized 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
Collect more data points in the regions where the pH changes rapidly (near the equivalence point) and slowly (the buffer region).[23]
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
Determine the equivalence point—the point of maximum slope—by calculating the first or second derivative of the curve.
The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.
The pKa of the conjugate acid (R-NH₃⁺) is equal to the pH of the solution at the half-equivalence point.[20][21]
Method 2: UV-Vis Spectrophotometry
Causality: This method is applicable if the UV-Vis absorbance spectrum of the compound changes as a function of its ionization state.[18] The furan ring is a chromophore, and its electronic environment can be subtly altered by the protonation state of the adjacent amino group, potentially leading to a measurable spectral shift. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa is determined.[17][24] This method is highly sensitive and requires a much smaller amount of sample compared to potentiometry.[19]
Detailed Protocol:
Materials & Equipment:
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Matched quartz cuvettes
Calibrated pH meter
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 2 to 12)
Preliminary Scan:
Prepare two solutions of the compound (~50-100 µM) in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) buffers to obtain the spectra of the fully protonated and neutral species, respectively.
Overlay the spectra to identify the wavelength(s) with the largest difference in absorbance between the two forms. This will be the analytical wavelength for the experiment.[18]
Measurement Procedure:
Prepare a series of at least 10-12 buffer solutions with known pH values, spanning the expected pKa by at least ±2 pH units.
Prepare a stock solution of the compound in a suitable solvent (e.g., water or DMSO).
For each buffer, add a small, constant aliquot of the stock solution to a cuvette to achieve the same total concentration across all samples. Ensure the final concentration of any co-solvent is low (e.g., <2%) to minimize its effect on the pKa.[18]
Measure the absorbance of each solution at the pre-determined analytical wavelength.
Data Analysis:
Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis).
The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[17]
The pKa can be precisely calculated by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry:[21][24]
pH = pKa + log [ (A - Aᵢ) / (Aₙ - A) ]
where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (protonated) species, and Aₙ is the absorbance of the neutral species.
Conclusion
The ionization constant is a non-negotiable parameter in modern drug development. For 3-Amino-3-(furan-2-yl)propan-1-ol, the pKa of the amino group is the most critical determinant of its physicochemical behavior in biological systems. While computational tools provide excellent initial estimates, placing the pKa likely between 9.0 and 9.8, these must be confirmed through rigorous experimentation. This guide provides the theoretical framework and detailed, validated protocols for both potentiometric titration and UV-Vis spectrophotometry to enable researchers to confidently and accurately determine this crucial value. The resulting data will be foundational for all subsequent stages of research, from interpreting biological activity to developing a viable pharmaceutical formulation.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Available from: [Link]
Box, K., Bevan, C., & Comer, J. (2007). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 785-790. Available from: [Link]
ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]
Molecular Discovery. MoKa - pKa modelling. Available from: [Link]
Sutan, K., & Kılıç, E. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9, 295-306. Available from: [Link]
de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Available from: [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 123. Available from: [Link]
Gal, J. F., & Maria, P. C. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. Journal of Chemical Information and Modeling, 54(9), 2574-2585. Available from: [Link]
Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences, 100(9), 3667-3677. Available from: [Link]
Reddit user discussion. (2023). Computational pKa Determination. r/comp_chem. Available from: [Link]
Gal, J. F., & Maria, P. C. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. ACS Publications. Available from: [Link]
Yılmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. Available from: [Link]
ChemAxon. Calculator Plugins in MarvinSketch. ChemAxon Docs. Available from: [Link]
Sychrová, A., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(8), 3519-3529. Available from: [Link]
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
PubChem. 3-amino-3-(furan-2-yl)propan-1-ol. PubChemLite. Available from: [Link]
National Center for Biotechnology Information. Phenylpropanolamine. PubChem Compound Summary for CID 10297. Available from: [Link]
ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. Available from: [Link]
East Stroudsburg University. Potentiometric Titration of an Unknown Weak Monoprotic Acid. Available from: [Link]
ChemAxon. Training the pKa Plugin. ChemAxon Documentation. Available from: [Link]
Meyer, E. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. Available from: [Link]
Meyer, E. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube. Available from: [Link]
Semantic Scholar. Figure 1 from Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Available from: [Link]
Ghasemzadeh, M. A., & Ghafuri, H. (2019). Predicting the amino group pKa of amino acids using machine learning-QSPR methods. SAR and QSAR in Environmental Research, 30(1), 1-16. Available from: [Link]
Le, T. T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4215. Available from: [Link]
FooDB. Showing Compound Phenylpropanolamine (FDB022757). Available from: [Link]
Walker, T. W., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Catalysis Science & Technology, 6(1), 107-115. Available from: [Link]
National Center for Biotechnology Information. 3-Amino-3-(furan-2-yl)propanoic acid. PubChem Compound Summary for CID 565849. Available from: [Link]
Aggie Access. 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride. Available from: [Link]
ACS Publications. Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. The Journal of Organic Chemistry. Available from: [Link]
DrugBank. Phenylpropanolamine. Available from: [Link]
Naqvi, N., & Zaidi, S. S. H. (1969). The Basic Strength of Furan. Pakistan Journal of Scientific and Industrial Research, 12, 470-472. Available from: [Link]
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. Available from: [Link]
GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Available from: [Link]
Chegg.com. (2021). Solved 4. The drug phenylpropanolamine (weak base, pKa 9.4). Available from: [Link]
Wang, Y., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 15(5), 1164. Available from: [Link]
Wikipedia. Phenylpropanolamine. Available from: [Link]
Technical Guide: Stereochemistry and Synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol
Executive Summary 3-Amino-3-(furan-2-yl)propan-1-ol represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for 3-amino-3-phenylpropan-1-ol moieties found in blockbuster serotonin-norepineph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-3-(furan-2-yl)propan-1-ol represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for 3-amino-3-phenylpropan-1-ol moieties found in blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine. The presence of the furan ring introduces unique electronic properties (π-excessive heteroaromaticity) and metabolic profiles compared to phenyl analogs.
This guide addresses the critical challenge of controlling the C3-stereocenter . Because the pharmacological potency of amino alcohols is strictly governed by their absolute configuration, obtaining enantiopure material is non-negotiable. We present a definitive workflow focusing on Asymmetric Synthesis via Ellman’s Auxiliary as the primary protocol, supported by Enzymatic Kinetic Resolution for scale-up scenarios.
Part 1: Structural Analysis & Stereochemical Constraints
The Chiral Center
The molecule possesses a single stereogenic center at the C3 position . The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment:
-NH₂ (Amino group): Highest priority (Atomic number of N > C).
-C₄H₃O (Furan-2-yl ring): The C3 carbon is bonded to the furan C2. The furan C2 is bonded to Oxygen. This takes precedence over the alkyl chain.
-CH₂CH₂OH (Hydroxyethyl chain): The C3 carbon is bonded to a methylene carbon (C-C-H), which has lower priority than the furan C2 (C-O-C).
-H (Hydrogen): Lowest priority.
Configuration Logic:
Orient the molecule with the Hydrogen pointing away from the viewer.
Clockwise (1 → 2 → 3): (R)-Enantiomer.
Counter-Clockwise (1 → 2 → 3): (S)-Enantiomer.
Conformational Considerations
The 1,3-amino alcohol motif allows for intramolecular hydrogen bonding between the amine and the terminal hydroxyl group, forming a pseudo-six-membered ring. This conformation stabilizes the molecule in non-polar solvents but can complicate NMR analysis due to peak broadening.
Figure 1: Cahn-Ingold-Prelog priority assignment for the C3 chiral center.
Best for: Drug discovery, SAR studies, high enantiomeric excess (>98% ee).
Mechanism: Diastereoselective addition of a Reformatsky reagent or enolate to a chiral N-tert-butanesulfinyl imine.
Step 1: Condensation (Imine Formation)
React furan-2-carbaldehyde with (R)-tert-butanesulfinamide. The use of Ti(OEt)₄ is critical as a Lewis acid and water scavenger to drive the equilibrium.
Checkpoint: Monitor disappearance of aldehyde via TLC.
Step 2: Diastereoselective Reformatsky Reaction
This step sets the stereocenter. The chiral auxiliary directs the attack of the zinc enolate to one face of the imine (Six-membered chair-like transition state).
Best for: Large-scale production where racemate synthesis is cheap.
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]
Since the primary hydroxyl group is distal to the chiral center, direct resolution of the amino alcohol is inefficient. The optimal strategy is the resolution of the precursor ester (ethyl 3-amino-3-(furan-2-yl)propanoate).
Mechanism: CAL-B selectively acetylates the amine of the (R)-enantiomer (typically) leaving the (S)-amine untouched, or hydrolyzes the ester moiety enantioselectively.
Note: For beta-amino esters, CAL-B often shows high E-values (>100) for the hydrolysis of the ester in aqueous buffer/organic cosolvent.
(R)-isomer typically elutes first on OD-H (Confirm with standards)
Absolute Configuration Confirmation
Do not rely solely on rotation signs from literature, as solvent effects can invert the sign.
Method: Derivatize a small aliquot with (S)-Mosher’s Acid Chloride .
Analysis: Compare ¹H NMR chemical shifts of the diastereomers. The shielding/deshielding of the furan protons vs. the alkyl chain protons allows assignment of absolute configuration via the Mosher model.
Part 4: Applications in Drug Discovery[5]
The 3-amino-3-(furan-2-yl)propan-1-ol scaffold is a versatile intermediate.
Duloxetine Bioisosteres: Replacement of the thiophene/phenyl ring in Duloxetine with furan alters the metabolic stability (CYP450 oxidation of furan) and lipophilicity (LogP).
Heterocyclic Synthesis: The 1,3-amino alcohol motif is a direct precursor to 1,3-oxazines (via condensation with aldehydes) or azetidines (via activation of the alcohol and ring closure).
Figure 3: Downstream applications of the chiral scaffold.
References
Ellman, J. A., et al. (2002).[2] "Asymmetric synthesis of beta-amino acid derivatives...". Journal of Organic Chemistry. Link
BenchChem. (2025).[3] "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol". Application Notes. Link
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds". Tetrahedron. Link
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group...". Journal of Organic Chemistry. Link
Kamal, A., et al. (2008). "Chemoenzymatic synthesis of enantiomerically pure beta-amino alcohols". Tetrahedron: Asymmetry. Link
Synthetic Strategies for 3-Amino-3-(furan-2-yl)propan-1-ol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Furan-Containing Amino Alcohols The furan scaffold is a privileged motif in medicinal chemistry, imparting a diverse range...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Furan-Containing Amino Alcohols
The furan scaffold is a privileged motif in medicinal chemistry, imparting a diverse range of biological activities to molecules in which it is embedded.[1] Coupled with the versatile pharmacophore of a 1,3-amino alcohol, the target molecule, 3-Amino-3-(furan-2-yl)propan-1-ol, represents a valuable building block for the synthesis of novel therapeutic agents and other functionalized materials. This guide provides a detailed exploration of several synthetic routes to this target compound, starting from readily available furan precursors. Each strategy is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols.
Navigating the Synthetic Landscape: A Comparative Overview
The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol presents a key challenge: the inherent sensitivity of the furan ring to certain reaction conditions, particularly strong acids and some reducing agents, which can lead to polymerization or ring-opening.[2][3][4][5] Therefore, the choice of synthetic route must be guided by the principles of chemoselectivity and mild reaction conditions. Below is a summary of the viable synthetic strategies discussed in this guide.
Synthetic Strategy
Key Precursor
Core Reactions
Key Advantages
Potential Challenges
Route 1: The Henry (Nitroaldol) Reaction Pathway
Furan-2-carbaldehyde
Henry (Nitroaldol) Reaction, Nitro Group Reduction
Convergent, well-established C-C bond formation.
Handling of nitromethane, potential for side reactions during reduction.
Route 2: The Mannich Reaction and Ketone Reduction
2-Acetylfuran
Mannich Reaction, Ketone Reduction (Asymmetric)
Access to chiral products via asymmetric reduction.
Furan ring instability under acidic Mannich conditions.
Route 3: Knoevenagel Condensation and Subsequent Reduction
Furan-2-carbaldehyde
Knoevenagel Condensation, Multi-functional Group Reduction
Utilizes readily available starting materials.
Requires a strong reducing agent for simultaneous reduction.
Route 4: The Cyanohydrin Intermediate Pathway
Furan-2-carbaldehyde
Acetonitrile Addition, Nitrile Reduction
Bypasses the use of nitroalkanes.
Handling of strong bases and reducing agents.
Route 1: The Henry (Nitroaldol) Reaction Pathway
This classical approach builds the carbon skeleton through the addition of a nitromethane-derived nucleophile to furan-2-carbaldehyde. The resulting nitro alcohol is then reduced to the target amino alcohol.
Causality and Mechanistic Insights
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[4] The reaction is initiated by the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.
The subsequent reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is a common and effective method.[6] The mechanism of this heterogeneous catalysis is complex, involving the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the nitro group.[7]
Caption: Synthetic workflow for the Henry Reaction Pathway.
Experimental Protocol
Step 1: Synthesis of 1-(Furan-2-yl)-2-nitroethanol
To a stirred solution of furan-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add nitromethane (1.5 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add a base, such as triethylamine (Et3N) (0.2 eq), dropwise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, carefully neutralize the reaction mixture with dilute aqueous HCl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(furan-2-yl)-2-nitroethanol.
Step 2: Reduction of 1-(Furan-2-yl)-2-nitroethanol to 3-Amino-3-(furan-2-yl)propan-1-ol
In a hydrogenation vessel, carefully add Raney Nickel (approx. 10-20% by weight of the nitro alcohol) as a slurry in ethanol.
Add a solution of 1-(furan-2-yl)-2-nitroethanol (1.0 eq) in ethanol.
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-3-(furan-2-yl)propan-1-ol.
Further purification can be achieved by column chromatography or crystallization if necessary.
Route 2: The Mannich Reaction and Asymmetric Ketone Reduction
This route involves the formation of a β-aminoketone intermediate via the Mannich reaction, which is then stereoselectively reduced to the desired chiral amino alcohol.
Causality and Mechanistic Insights
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 2-acetylfuran), an aldehyde (formaldehyde), and a primary or secondary amine.[8][9] The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine. The enol form of 2-acetylfuran then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone. A significant challenge in this step is the propensity of the furan ring to undergo polymerization or ring-opening under the acidic conditions often employed in Mannich reactions.[3] Therefore, careful control of temperature and the use of milder acidic catalysts are crucial.
For the subsequent reduction of the prochiral ketone, the Corey-Bakshi-Shibata (CBS) reduction is a powerful method for achieving high enantioselectivity.[10][11][12][13] This reaction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[10][11][14] This ternary complex arranges the reactants in a stereochemically defined manner, leading to a highly face-selective hydride transfer from the borane to the carbonyl carbon.[10][11]
Caption: Synthetic workflow for the Mannich Reaction Pathway.
Experimental Protocol
Step 1: Synthesis of 3-Amino-1-(furan-2-yl)propan-1-one
To a solution of 2-acetylfuran (1.0 eq) in a suitable solvent such as ethanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.1 eq).
Heat the mixture to a gentle reflux and monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminoketone, which can be purified by column chromatography.
Step 2: Asymmetric Reduction to (S)- or (R)-3-Amino-3-(furan-2-yl)propan-1-ol
To a flame-dried flask under an inert atmosphere, add the chiral CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) (0.1 eq) in anhydrous THF.
Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex (1.2 eq).
Stir the mixture for 15-20 minutes at 0 °C.
Add a solution of 3-amino-1-(furan-2-yl)propan-1-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
After stirring for 30-60 minutes, basify the mixture with aqueous NaOH.
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the enantiomerically enriched amino alcohol.
Route 3: The Knoevenagel Condensation Pathway
This strategy involves the condensation of furan-2-carbaldehyde with an active methylene compound, such as malononitrile, followed by the reduction of both the carbon-carbon double bond and the nitrile groups.
Causality and Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[2] This reaction is typically catalyzed by a weak base. The resulting 2-(furan-2-ylmethylene)malononitrile is an electron-deficient alkene, primed for reduction.
The reduction of this intermediate to the target amino alcohol requires a powerful reducing agent capable of reducing both the conjugated alkene and the two nitrile groups. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[15][16] The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to the primary amine.[17][18][19][20][21][22]
Caption: Synthetic workflow for the Knoevenagel Condensation Pathway.
Experimental Protocol
Step 1: Synthesis of 2-(Furan-2-ylmethylene)malononitrile
To a stirred solution of furan-2-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine.
Stir the reaction mixture at room temperature. The product often precipitates out of the solution.
Monitor the reaction by TLC. Upon completion, collect the solid product by filtration and wash with cold ethanol.
The product can be used in the next step without further purification if the purity is sufficient.
Step 2: Reduction to 3-Amino-3-(furan-2-yl)propan-1-ol
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of LiAlH₄ (a sufficient excess to reduce both nitriles and the alkene, e.g., 3-4 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 2-(furan-2-ylmethylene)malononitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
Purify by column chromatography on silica gel.
Route 4: The Cyanohydrin Intermediate Pathway
This approach involves the nucleophilic addition of the anion of acetonitrile to furan-2-carbaldehyde, forming a β-hydroxy nitrile (a cyanohydrin analogue). Subsequent reduction of the nitrile group yields the target amino alcohol.
Causality and Mechanistic Insights
The initial step requires a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to deprotonate acetonitrile, which has a pKa of approximately 31. The resulting carbanion then attacks the carbonyl carbon of furan-2-carbaldehyde.
The chemoselective reduction of the nitrile in the presence of the hydroxyl group can be achieved using several methods. Catalytic hydrogenation with Raney Nickel is a viable option.[15][23][24][25][26] The presence of ammonia during the hydrogenation can help to suppress the formation of secondary amine byproducts.[15][25] Alternatively, LiAlH₄ can also be used for the nitrile reduction.[27]
Caption: Synthetic workflow for the Cyanohydrin Intermediate Pathway.
Experimental Protocol
Step 1: Synthesis of 3-(Furan-2-yl)-3-hydroxypropanenitrile
To a flame-dried flask under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.
Add anhydrous THF, followed by the dropwise addition of acetonitrile (2.0 eq) at 0 °C.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of furan-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Carefully quench the reaction by the slow addition of water at 0 °C.
Neutralize the mixture with dilute aqueous HCl and extract with an organic solvent.
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Step 2: Reduction of 3-(Furan-2-yl)-3-hydroxypropanenitrile to 3-Amino-3-(furan-2-yl)propan-1-ol
In a hydrogenation apparatus, place the β-hydroxy nitrile (1.0 eq) and a suitable catalyst such as Raney Nickel in a solvent like methanol, often with the addition of ammonia to suppress side reactions.
Pressurize the system with hydrogen gas and stir vigorously at room temperature until the reaction is complete.
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify by column chromatography on silica gel.
Conclusion
The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol can be successfully achieved through several distinct synthetic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on the specific requirements of the synthesis, such as the need for stereochemical control, the scale of the reaction, and the availability of reagents and equipment. A thorough understanding of the reactivity of the furan ring is paramount to the success of any of these synthetic endeavors. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of this valuable furan-containing building block.
References
Master Organic Chemistry. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]
Reisman, S. E., & Ready, J. M. (2013). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(14), 94-101.
JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]
Kolykhalov, D., Golysheva, A., Erokhin, K., Bogdan, K., & Ananikov, V. P. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. CoLab.
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
Google Patents. (n.d.). US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.
ResearchGate. (2025). (PDF) Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Retrieved from [Link]
Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
Oreate AI Blog. (2026). LiAlH4: The Powerhouse Reducing Agent You Need to Know. Retrieved from [Link]
Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Bro̷nsted Acid-Catalyzed Reduction of Furans. Retrieved from [Link]
PubMed. (2024). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reduction of Furan-Containing
-Amino Acids to -Amino Alcohols
Executive Summary
This Application Note details the protocol for reducing N-protected furan-containing
-amino acids (e.g., 3-amino-3-(furan-2-yl)propanoic acid derivatives) to their corresponding -amino alcohols.[1]
Furan-containing amino acids are critical pharmacophores in peptidomimetics and fragment-based drug discovery.[1] However, the furan ring presents a dual stability challenge:
Acid Sensitivity: The electron-rich furan ring is highly susceptible to acid-catalyzed hydrolysis, leading to ring opening and the formation of 1,4-dicarbonyls (diketones).[1]
Hydrogenation Sensitivity: Standard catalytic hydrogenation (
) often saturates the furan ring to tetrahydrofuran.[1]
Therefore, this guide prioritizes the Mixed Anhydride/Borohydride Reduction method. This route operates under mild, basic-to-neutral conditions, preserving both the furan moiety and the stereochemical integrity of the
-chiral center.
Chemical Strategy & Causality
The transformation targets the C-1 carboxyl group of a
-amino acid, converting it to a primary alcohol.[1]
Reaction Scheme:
(Where P is a protecting group, typically Boc or Cbz)
Selection of Methodologies
Method
Suitability for Furan
Risk Factor
Recommendation
Mixed Anhydride (-BuOCOCl / )
High
Low
Primary Protocol. Operates at low temp; avoids strong acids.[1]
Lithium Aluminum Hydride ()
Moderate
High
Secondary Protocol. Requires strict neutral workup (Fieser method) to prevent ring opening.[1]
Borane-Dimethyl Sulfide ()
Low
High
Avoid. Lewis acidity of Borane can complex with furan oxygen; oxidative workup often degrades furan.[1]
/ Iodine ()
Low
High
Avoid. Electrophilic iodine can iodinate the electron-rich furan ring.[1]
This method activates the carboxylic acid as a mixed anhydride using isobutyl chloroformate (IBCF), followed by immediate reduction with sodium borohydride.[1]
Pre-requisites:
Substrate: N-Boc or N-Cbz protected
-amino acid.[1] (Free amines will react with the chloroformate).[1]
Allow the reaction to warm to 0°C and stir for 30–60 minutes. Monitor by TLC or LC-MS.[1]
Workup (Furan-Safe):
Quench the reaction by adding saturated aqueous
or 10% Citric Acid at 0°C.
Critical: Do NOT use HCl.[1] Even 1M HCl can initiate furan ring opening during extraction.[1] Citric acid is mild enough to neutralize borates without degrading the furan.[1]
Evaporate organic solvents (THF/MeOH) under reduced pressure.[1]
Extract the aqueous residue with Ethyl Acetate (3x).[1][3]
Wash combined organics with Saturated
, Water, and Brine.
Dry over
and concentrate.
Workflow Logic Diagram
Figure 1: Workflow for the Mixed Anhydride Reduction.[1] Note the critical temperature control and acid-free quench.
Use this method only if the Mixed Anhydride method fails due to steric bulk.[1] This method is more aggressive and requires strict adherence to the "Fieser" workup to avoid acidic conditions.[1]
Pre-requisites:
Substrate: N-protected amino acid ester (preferred) or free acid.
Why: This produces a granular, white precipitate of aluminum salts that can be filtered off, leaving a neutral organic filtrate. This avoids the use of acid to solubilize aluminum salts, protecting the furan ring.
Isolation:
Filter through Celite.[1][3] Rinse with ether/THF.[1] Concentrate filtrate.[1][2][3]
Analytical Validation & Troubleshooting
Data Summary: Expected Outcomes
Parameter
Mixed Anhydride Method
Method
Yield
80–95%
70–90%
Furan Integrity
Excellent
Good (if workup is neutral)
Racemization
< 1%
< 5%
Major Impurity
Isopropyl ester (if MeOH added too late)
Over-reduced amine (if heated)
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Dark/Black crude oil
Furan decomposition
Check workup pH. Ensure no HCl was used. Use Citric Acid or .[1]
Isopropyl Ester formation
Nucleophilic attack by MeOH
Add before MeOH.[1] Ensure temp is -15°C during activation.
Recovered Starting Material
Incomplete anhydride formation
Ensure NMM is fresh.[1] Increase activation time to 20 min.
Rodriguez, M., et al. (1991).[1] "A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols."[1] Tetrahedron Letters, 32(7), 923-926.[1] [1]
Foundational protocol for the Mixed Anhydride/Borohydride reduction.
Kokotos, G. (1990).[1] "A Convenient One-Pot Conversion of N-Protected Amino Acids to Aldehydes and Amino Alcohols."[1] Synthesis, 1990(4), 299-301.[1] [1]
Establishes the chemoselectivity of the method for sensitive substr
Keinan, E., et al. (1987).[1] "Furan Stability in Organic Synthesis." Journal of Organic Chemistry.
General reference for furan sensitivity to acidic hydrolysis.
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.
Authoritative source for the neutral LAH workup (Fieser workup).
Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(furan-2-yl)propan-1-ol into Synthetic Peptides
Introduction: Expanding the Chemical Space of Peptidomimetics The rational design of therapeutic peptides often necessitates the incorporation of non-proteinogenic amino acids to enhance metabolic stability, modulate con...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Expanding the Chemical Space of Peptidomimetics
The rational design of therapeutic peptides often necessitates the incorporation of non-proteinogenic amino acids to enhance metabolic stability, modulate conformation, and improve pharmacological profiles.[1][2] Among the vast array of available building blocks, those containing heterocyclic scaffolds are of particular interest. The furan ring is a privileged structure in medicinal chemistry, acting as a versatile bioisostere for phenyl groups and contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This guide focuses on the strategic use of 3-Amino-3-(furan-2-yl)propan-1-ol , a unique β-amino alcohol. Its structure presents both an opportunity and a challenge for peptide chemists. As a β-amino acid analogue, it can induce unique secondary structures in peptides.[1] Crucially, the replacement of the C-terminal carboxylic acid with a primary alcohol fundamentally alters its integration into a peptide backbone, requiring a tailored approach that diverges from standard coupling protocols. This document provides a comprehensive framework for the successful incorporation of this building block, addressing the critical aspects of orthogonal protection, coupling agent selection, and potential side reactions.
Core Principles & Strategic Considerations
The successful use of 3-Amino-3-(furan-2-yl)propan-1-ol hinges on navigating its unique bifunctional nature. Unlike a standard α-amino acid, it possesses two nucleophilic sites: the primary amine and the primary hydroxyl group. Failure to manage their reactivity orthogonally will result in branching, failed couplings, and a complex mixture of final products.
The Imperative of Orthogonal Protection
Orthogonality is the cornerstone of modern peptide synthesis, allowing for the selective deprotection of one functional group while others remain intact.[5] For 3-Amino-3-(furan-2-yl)propan-1-ol, this means employing two distinct, non-interfering protecting groups for the amine and hydroxyl functions.
Amine Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for the α-amino group in solid-phase peptide synthesis (SPPS). Its lability to a mild base (e.g., piperidine) allows for iterative N-terminal deprotection without affecting acid-labile side-chain protecting groups.[6]
Hydroxyl Protection: The primary alcohol must be protected to prevent its acylation during subsequent coupling steps. An acid-labile group such as tert-butyl (tBu) or trityl (Trt) is ideal, as it is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with other side-chain protecting groups and resin cleavage during the final trifluoroacetic acid (TFA) cocktail treatment.[5][6]
Therefore, the synthetically useful form of this building block for Fmoc-based SPPS is Fmoc-3-amino-3-(furan-2-yl)propan-1-O-tBu .
Fig 1. Orthogonal protection strategy in Fmoc-SPPS.
The furan moiety, coupled with the β-substitution pattern, can introduce significant steric bulk, potentially leading to slow or incomplete coupling reactions.[7] Standard carbodiimide reagents like DCC or DIC may prove insufficient. The use of more potent in situ activating reagents is strongly recommended to achieve high coupling efficiencies.[8][9] These reagents convert the carboxylic acid of the N-terminal amino acid on the resin into a highly reactive ester, facilitating nucleophilic attack by the incoming amino alcohol's free amine.
The choice of coupling reagent is critical and should be guided by the complexity of the sequence. Phosphonium and aminium/uronium salts are the preferred choices.
Coupling Reagent
Class
Activating Species
Key Advantages & Considerations
HATU
Aminium
OAt-ester
Extremely rapid and efficient, especially for hindered couplings. Low racemization. The gold standard for difficult sequences.[8]
HCTU
Aminium
O-6-ClBt-ester
More cost-effective than HATU with comparable, though slightly lower, reactivity. Excellent for routine and moderately difficult couplings.[8]
PyBOP
Phosphonium
OBt-ester
Generates non-guanidinylating byproducts, leading to cleaner reactions. Ideal for fragment condensation or when excess reagent is needed.[8][10]
COMU
Aminium
Oxyma-ester
A safer, non-explosive alternative to benzotriazole-based reagents (HATU, HBTU). High solubility and efficiency.[11]
Causality: The enhanced reactivity of HATU and HCTU stems from the electron-withdrawing nature of their respective leaving groups (HOAt and HO-6-ClBt), which makes the activated carboxyl carbon more electrophilic.[8] Phosphonium reagents like PyBOP avoid the potential for N-terminal guanidinylation, a side reaction associated with aminium salts, which can be crucial in slow reactions.[8]
This protocol details the manual incorporation of Fmoc-3-amino-3-(furan-2-yl)propan-1-O-tBu into a peptide sequence on a Rink Amide resin using Fmoc/tBu chemistry.
Materials & Reagents
Resin: Rink Amide MBHA resin (or other suitable solid support).
Application Notes and Protocols for 3-Amino-3-(furan-2-yl)propan-1-ol Ligands in Catalysis
This document provides a comprehensive technical guide on the potential catalytic applications of 3-Amino-3-(furan-2-yl)propan-1-ol and its derivatives. Designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical guide on the potential catalytic applications of 3-Amino-3-(furan-2-yl)propan-1-ol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this guide delves into the synthesis, potential catalytic uses, and detailed experimental protocols for this versatile class of chiral ligands. The insights provided are grounded in established principles of asymmetric catalysis, drawing parallels from structurally similar and well-documented chiral β-amino alcohol and furan-containing ligands.
Introduction: A Ligand of Unique Potential
3-Amino-3-(furan-2-yl)propan-1-ol is a bifunctional molecule that combines the key structural features of a chiral β-amino alcohol with a furan moiety. This unique combination makes it a promising candidate as a ligand in asymmetric catalysis. The β-amino alcohol framework is a well-established privileged scaffold for inducing chirality in a variety of metal-catalyzed reactions. The nitrogen and oxygen atoms can chelate to a metal center, forming a stable chiral environment that directs the stereochemical outcome of a reaction.
The presence of the furan ring introduces several key properties:
Electronic Modulation : The electron-rich nature of the furan ring can influence the electronic properties of the metal center, potentially enhancing catalytic activity.[1]
Steric Influence : The furan group provides steric bulk, which can be crucial for achieving high levels of enantioselectivity.
Coordination Versatility : The furan oxygen can, in some cases, participate in coordination, offering additional points of interaction with the metal center or substrate.[2]
This guide will explore the synthesis of this ligand and its potential applications in key C-C and C-N bond-forming reactions.
Synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol
A reliable synthesis of the target ligand is paramount for its application in catalysis. A common and effective strategy involves a multi-step sequence, often starting from furan-2-carbaldehyde. A plausible route is the asymmetric Henry (nitroaldol) reaction, followed by the reduction of the nitro group to the amine and the ester to the alcohol.[1]
Protocol 1: Asymmetric Synthesis via Henry Reaction
This protocol outlines a general procedure for the asymmetric synthesis of the chiral β-amino alcohol.
Step A: Asymmetric Henry (Nitroaldol) Reaction
To a solution of furan-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., toluene), add a chiral copper(II)-bis(oxazoline) catalyst (0.1 eq).[1]
Stir the mixture at room temperature for 15-30 minutes.
Add nitromethane (2.0-3.0 eq) and a mild base (e.g., triethylamine, 1.2 eq) to the reaction mixture.
Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) and monitor by TLC until the starting aldehyde is consumed.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude nitro alcohol by flash column chromatography.
Step B: Reduction of the Nitro Group
Dissolve the purified nitro alcohol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
Add a catalyst for nitro group reduction, such as Raney Nickel or Palladium on carbon (10 mol%).
Subject the mixture to hydrogenation (H2 gas, balloon or Parr apparatus) at room temperature.
Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the desired 3-Amino-3-(furan-2-yl)propan-1-ol.
Caption: Synthetic workflow for 3-Amino-3-(furan-2-yl)propan-1-ol.
Potential Catalytic Applications
Based on the extensive literature on other chiral β-amino alcohols, 3-Amino-3-(furan-2-yl)propan-1-ol is a promising ligand for a range of asymmetric catalytic transformations.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral β-amino alcohols are highly effective ligands for this transformation.[3][4]
Mechanistic Insight
The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex from the reaction of the amino alcohol ligand with diethylzinc. This complex then coordinates with the aldehyde, orienting it for a stereoselective attack by an ethyl group from another molecule of diethylzinc.[3]
Caption: Proposed catalytic cycle for asymmetric diethylzinc addition.
Protocol 2: General Procedure for Asymmetric Diethylzinc Addition
In a flame-dried Schlenk flask under an argon atmosphere, prepare a solution of the 3-Amino-3-(furan-2-yl)propan-1-ol ligand (0.05 mmol) in anhydrous toluene (5 mL).[3]
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.5 mmol) dropwise.
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.
Add the desired aldehyde (1.0 mmol) dropwise to the mixture.
Stir the reaction at 0 °C for 2-24 hours, monitoring by TLC.
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by flash column chromatography and determine the enantiomeric excess (ee) by chiral HPLC or GC.
Table 1: Representative Performance of Chiral Amino Alcohol Ligands in the Addition of Diethylzinc to Benzaldehyde
Ligand
Yield (%)
ee (%) (Configuration)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)
>95
98 (S)
(1R,2S)-(-)-N-Methylephedrine
85
90 (R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)
99
97 (S)
Note: This data is for comparative purposes to indicate the potential efficacy of chiral amino alcohol ligands.[3]
Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols and amines. Ruthenium complexes with chiral β-amino alcohol ligands are known to be effective catalysts for this transformation, typically using isopropanol as the hydrogen source.[5]
Protocol 3: General Procedure for Ru-Catalyzed ATH of N-Phosphinyl Ketimines
In a Schlenk flask under an argon atmosphere, dissolve the ruthenium precursor, [RuCl2(p-cymene)]2 (0.01 mmol), and the 3-Amino-3-(furan-2-yl)propan-1-ol ligand (0.022 mmol) in anhydrous isopropyl alcohol (2 mL).
Heat the mixture at 80 °C for 30 minutes to pre-form the catalyst.
Cool the mixture to room temperature and add the N-phosphinyl ketimine substrate (0.2 mmol).
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the enantiomeric excess of the resulting chiral phosphinamide by chiral HPLC. The phosphinyl group can be removed under mild acidic conditions to yield the free primary amine.[5]
Asymmetric Aza-Henry Reaction
The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a valuable method for synthesizing chiral β-nitroamines, which are precursors to vicinal diamines. Copper(II) complexes of chiral amino alcohols have been shown to catalyze this reaction with high enantioselectivity.[6]
Protocol 4: General Procedure for Cu(II)-Catalyzed Asymmetric Aza-Henry Reaction
In a reaction vial, stir a mixture of the 3-Amino-3-(furan-2-yl)propan-1-ol ligand (0.12 eq) and Cu(OAc)2·H2O (0.1 eq) in a suitable solvent such as ethanol or THF at room temperature for 1 hour to form the catalyst complex.
Add the N-sulfonyl imine (1.0 eq) to the reaction mixture.
Add the nitroalkane (5.0-10.0 eq) and continue stirring at room temperature for 24-72 hours.
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography to afford the desired β-nitroamine.
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
3-Amino-3-(furan-2-yl)propan-1-ol represents a structurally intriguing and promising ligand for asymmetric catalysis. While direct applications are still emerging, the well-established catalytic efficacy of analogous chiral β-amino alcohols provides a strong foundation for its exploration in a variety of important transformations. The protocols detailed in this guide offer a starting point for researchers to investigate the catalytic potential of this ligand in reactions such as the asymmetric addition of organozinc reagents, transfer hydrogenation, and the aza-Henry reaction. Optimization of reaction conditions will be key to unlocking the full potential of this versatile furan-containing chiral ligand.
References
A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis - Benchchem.
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI. Available at: [Link]
Chiral Cu( ii )-amino alcohol based complexes for asymmetric aza-Henry reaction of N -Ts imines - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Fast Initiating Furan-Containing Hoveyda-Type Complexes: Synthesis and Applications in Metathesis Reactions - Semantic Scholar. Available at: [Link]
Application Notes and Protocols for 2-(Furan-2-yl)phenol Derivatives in Catalysis - Benchchem.
Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis - organic-chemistry.org. Available at: [Link]
Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC. Available at: [Link]
Organometallic compounds of furan, thiophene, and their benzannulated derivatives | Request PDF - ResearchGate. Available at: [Link]
Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem.
improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem.
Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings | Organometallics - ACS Publications. Available at: [Link]
3-Amino-3-(furan-2-yl)propanoic acid - PubChem. Available at: [Link]
(PDF) Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - ResearchGate. Available at: [Link]
3-amino-3-(furan-2-yl)propan-1-ol - PubChem. Available at: [Link]
Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof - Google Patents.
Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - MDPI. Available at: [Link]
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. Available at: [Link]
Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry - Benchchem.
Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. Available at: [Link]
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
3-amino-1-propanol - Semantic Scholar. Available at: [Link]
Application Note: Scalable Synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol
This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalable, robust chemistry over academic novelty, focusing on the specific challenges of the fu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalable, robust chemistry over academic novelty, focusing on the specific challenges of the furan moiety.
Executive Summary
3-Amino-3-(furan-2-yl)propan-1-ol is a valuable
-amino alcohol scaffold, serving as a bioisostere for phenyl-substituted analogues in serotonin/norepinephrine reuptake inhibitors (SNRIs) and a chiral building block for diverse alkaloids.
Scale-up of this molecule presents two primary chemical engineering challenges:
Furan Ring Sensitivity: The furan moiety is prone to acid-catalyzed ring opening (forming 1,4-dicarbonyls) and oxidative degradation, restricting the use of harsh acidic workups or strong oxidants.
Polarity & Purification: The target is a highly polar, water-soluble amino alcohol, making extraction from aqueous quench streams difficult without chromatography.
This guide details a Chromatography-Free Process Route utilizing a modified Rodionov condensation followed by a robust ester-reduction sequence. This pathway minimizes hazardous waste and maximizes throughput via crystallization and distillation.
Retrosynthetic Analysis & Route Selection
To achieve kilogram-scale throughput, we avoid linear chain elongation (e.g., Grignard additions to protected substrates) in favor of a convergent assembly.
The "Golden" Route: The
-Amino Acid Pathway
The most efficient disconnection relies on the reduction of the corresponding
-amino acid. This precursor is accessible via the Rodionov Reaction , a one-pot multi-component condensation that is highly amenable to scale-up.
Advantages over alternatives:
vs. Nitroaldol (Henry): Avoids potentially explosive nitro-intermediates and high-pressure hydrogenation.
vs. Mannich: The Rodionov variant uses inexpensive malonic acid and ammonium acetate, precipitating the product directly.
Stage 1: Synthesis of 3-Amino-3-(furan-2-yl)propanoic acid
This step utilizes a modified Rodionov reaction.[1] The use of ethanol as a solvent allows the product to precipitate as a zwitterionic solid, simplifying isolation.
Reagents:
Furan-2-carboxaldehyde (Furfural): 1.0 equiv.
Malonic acid: 1.0 equiv.
Ammonium acetate: 2.0 equiv.
Ethanol (Absolute): 5-7 Volumes.
Protocol:
Setup: Charge a glass-lined reactor with Ethanol, Ammonium Acetate, and Malonic Acid. Stir until dissolved.
Addition: Add Furfural in a single portion.
Reaction: Heat the mixture to reflux (
) for 6–8 hours.
Process Note: The reaction initially forms an imine, followed by malonic acid addition and decarboxylation.[1] CO
evolution must be vented.
Crystallization: Cool the reaction mixture slowly to
. The -amino acid will precipitate as a white to off-white solid.
Filtration: Filter the solid. Wash the cake with cold ethanol (
Vol) to remove unreacted furfural and oligomers.
Drying: Vacuum dry at
to constant weight.
Expected Yield: 55–65%.
QC Check:
H NMR (DO) should show the furan protons and the characteristic -amino acid backbone.
Stage 2: Esterification to Ethyl 3-amino-3-(furan-2-yl)propanoate
Direct reduction of the acid is possible (using NaBH
/I) but generates borane species that can be hazardous on scale. Converting to the ester allows for a safer, milder reduction.
Reagents:
Stage 1 Acid: 1.0 equiv.
Thionyl Chloride (SOCl
): 1.2 equiv.
Ethanol (Anhydrous): 10 Volumes.
Protocol:
Setup: Suspend the Stage 1 acid in Ethanol at
.
Activation: Add SOCl
dropwise, maintaining internal temperature . (Exothermic!).
Reflux: Heat to reflux for 3 hours. The suspension will clear as the ester forms.
Workup: Concentrate the solvent in vacuo to ~20% volume. Add MTBE (Methyl tert-butyl ether) to precipitate the Ester Hydrochloride Salt .
Isolation: Filter the salt. This solid is stable and can be stored.
Why this salt? The HCl salt protects the amine and prevents oxidation of the furan ring during storage.
Stage 3: Reduction to 3-Amino-3-(furan-2-yl)propan-1-ol
We utilize Sodium Borohydride (NaBH
) in ethanol. While LiAlH is stronger, NaBH is safer for kilogram-scale operations and sufficiently reduces -amino esters.
Reagents:
Stage 2 Ester HCl Salt: 1.0 equiv.
Sodium Borohydride (NaBH
): 4.0 equiv.
Ethanol: 10 Volumes.
Potassium Carbonate (K
CO): For workup.
Protocol:
Neutralization (In-situ): Suspend the Ester HCl salt in Ethanol at
. Add 1.0 equiv of NaOEt or EtN to liberate the free base ester (optional, but reduces H evolution from NaBH).
Reduction: Add NaBH
portion-wise over 1 hour.
Safety: Massive H
evolution. Ensure reactor is vented to a scrubber.
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by HPLC/TLC.
Quench: Cool to
. Adjust pH to ~3 with dilute HCl (carefully!) to destroy excess borohydride, then immediately basify to pH >12 with 50% NaOH.
Critical Furan Safety: Do not linger at acidic pH. The furan ring will open if left in acid.[2] Rapid basification is key.
Extraction (Salting Out): Saturate the aqueous phase with solid K
CO. This forces the highly polar amino alcohol into the organic phase. Extract with THF or 2-MeTHF ().
Purification: Dry organic layer (Na
SO), filter, and concentrate.
Final Polish: Distillation under high vacuum (approx.
at 1 mmHg) yields the pure oil, which may solidify upon standing.
Process Workflow & Logic
The following diagram illustrates the critical decision points and impurity control strategies.
Figure 2: Unit operations workflow emphasizing purification by phase change (precipitation/distillation) rather than chromatography.
Key Process Parameters & Safety Data
Parameter
Specification
Rationale
Furan Stability
pH 4–10 (Optimal)
Avoids acid-catalyzed ring opening (diketone formation).
Temperature (Reduction)
during addition
Controls H evolution rate; prevents thermal runaway.
Quench pH
Transient pH 3 >12
Acid destroys boron complexes; Base liberates amine for extraction.
Solvent Choice
Ethanol
Green solvent; supports Rodionov precipitation; compatible with NaBH.
Impurity Profile
Furoic Acid, Polymer
Removed via Stage 1 filtration (polymer) and Stage 3 extraction (acid salts).
Troubleshooting
Low Yield in Stage 1: Ensure Ammonium Acetate is dry. Water inhibits imine formation.
Emulsions in Stage 3: The amino alcohol acts as a surfactant. Use Celite filtration before phase separation and ensure full saturation with K
CO.
References
Rodionov Reaction Mechanism & Scope
Title: Competitive Formation of
-Amino Acids by the Rodionov Reaction.
Source: ResearchGate / Russian Journal of Organic Chemistry.
URL:
Reduction of Amino Acids (General Protocol)
Title: Reduction of Amino Acids to Corresponding Amino Alcohols (NaBH4/I2 and LiAlH4 comparisons).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 3-Amino-3-(furan-2-yl)propan-1-ol Synthesis
Current Status: Online
Agent: Senior Application Scientist
Ticket ID: Furan-AminoAlc-001
Subject: Improving Yield & Purity for 3-Amino-3-(furan-2-yl)propan-1-ol
Executive Summary
Synthesizing 3-Amino-3-(furan-2-yl)propan-1-ol presents a "perfect storm" of chemical challenges: the acid-sensitivity of the furan ring, the high polarity of the amino-alcohol motif, and the potential for polymerization.
This guide deviates from standard textbook protocols. We focus on the Rodionov-Knoevenagel modification followed by Hydride Reduction , as this route avoids the regioselectivity issues of Mannich reactions on furan.
Module 1: Synthetic Pathway & Mechanistic Logic
The most robust route for this scaffold is the formation of the
-amino acid precursor, followed by reduction. Direct amino-alkylation of furan often fails due to polymerization.
The Validated Pathway:
Precursor Formation: Condensation of furan-2-carboxaldehyde with malonic acid and ammonium acetate (Rodionov reaction) to yield 3-amino-3-(furan-2-yl)propanoic acid .
Reduction: Conversion of the carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (LiAlH
) or Borane-THF (BHTHF).
Figure 1: Validated synthetic workflow avoiding direct Mannich alkylation of the furan ring.
Module 2: Troubleshooting the Rodionov Reaction (Step 1)
Objective: Synthesis of 3-amino-3-(furan-2-yl)propanoic acid.
User Issue: The reaction mixture turns into a black tar/polymer.
Root Cause: Furan rings are essentially cyclic enol ethers. In the presence of strong acids or excessive heat, they undergo acid-catalyzed ring opening, leading to 1,4-dicarbonyls which rapidly polymerize (humins).
Corrective Protocol:
Solvent Switch: Do not use glacial acetic acid as the primary solvent (common in standard Rodionov protocols). Use Ethanol (EtOH) or Isopropanol (IPA) .
Ammonium Source: Use Ammonium Acetate (
). It provides a buffered pH (~7.0) which protects the furan ring while facilitating imine formation.
Temperature: Reflux is necessary for decarboxylation, but ensure the oil bath does not exceed 85°C.
User Issue: I cannot isolate the amino acid from the reaction mixture.
Root Cause:
-amino acids are zwitterionic and highly water-soluble. They will not extract into organic solvents at neutral pH.
Corrective Protocol (Isoelectric Precipitation):
Evaporate EtOH.
Dissolve residue in minimal water.
Carefully adjust pH to the Isoelectric Point (pI) (approx pH 6.0–6.5 for this substrate) using dilute HCl or AcOH.
Cool to 4°C overnight. The product should crystallize as a white/beige solid.
Emergency Step: If no precipitate, use a cation exchange resin (Dowex 50W). Load at pH 3, wash with water, elute with 1M
.
Module 3: Troubleshooting the Reduction (Step 2)
Objective: Reduction of the carboxylic acid to the alcohol without destroying the furan.
User Issue: The furan ring was reduced (tetrahydrofuran) or opened.
Root Cause: Over-reduction or harsh acidic workup. While furan is aromatic, it is electron-rich and susceptible to reduction under Birch conditions or high-pressure hydrogenation.
Corrective Protocol:
Reagent: Use LiAlH
(LAH) in anhydrous THF. It reduces the carboxylate faster than the electron-rich furan ring.
Stoichiometry: Use 2.5 equivalents of LAH. (1 eq for the acidic proton, 0.75 eq for the carbonyl, plus excess to drive kinetics).
Temperature: Add the amino acid as a solid (or slurry) to the LAH solution at 0°C . Warm to Room Temp (RT). Only reflux if TLC shows incomplete conversion after 4 hours.
User Issue: Horrible emulsion during workup; low mass recovery.
Root Cause: Aluminum salts form gelatinous hydroxides (
) that trap polar amines.
Corrective Protocol (The Fieser Method):
For every 1 g of LiAlH
used, add sequentially:
1 mL Water
1 mL 15% NaOH
3 mL Water
Result: Granular white precipitate that filters easily. Rinse the solid cake with hot THF to recover trapped amine.
Module 4: Isolation & Purification (The "Nightmare" Phase)
The target molecule, 3-Amino-3-(furan-2-yl)propan-1-ol, is an "amphiphilic" nightmare: soluble in water (amine/alcohol) and liable to decompose on silica (furan).
Comparison of Isolation Strategies:
Method
Suitability
Protocol Notes
Standard Extraction
Low
DCM/Ether often fail. Use n-Butanol or DCM:Isopropanol (3:1) for extraction from basic aqueous phase (pH > 10).
Salting Out
High
Saturate the aqueous phase with NaCl or KCO before extraction. This forces the organic amine into the organic layer.
Continuous Extraction
Best
Use a liquid-liquid continuous extractor with DCM for 24 hours.
Chromatography
Medium
Warning: Silica is acidic and degrades furan.[1] Pre-treat silica with 1% Triethylamine (TEA) in the eluent. Use DCM:MeOH:NHOH (90:9:1).
Module 5: Workflow Logic & Decision Tree
Figure 2: Decision matrix for isolation issues.
Frequently Asked Questions (FAQs)
Q: Can I use NaBH
instead of LiAlH?A: Not directly. NaBH does not reduce carboxylic acids.[2] You would first need to convert the acid to a methyl ester (using Diazomethane or TMS-Diazomethane to avoid acid catalysis). Once esterified, NaBH in MeOH or LiBH in THF will work.
Q: Why does my product turn brown upon storage?A: Furans are sensitive to photo-oxidation and autoxidation. Store the product under Argon/Nitrogen at -20°C. If it's an oil, convert it to the Oxalate or Fumarate salt for long-term stability; these salts are often crystalline and non-hygroscopic.
Q: The NMR shows a mess in the aromatic region.A: If you see signals around 2.5-3.0 ppm (triplets) and loss of aromatic protons, the furan ring has opened to form a diketone. This confirms the reaction environment was too acidic. Ensure all workups are neutralized immediately (pH 7-8).
References
Rodionov Reaction on Furans: Rodionov, V. M. (1926). "Über die Aldehyd-Kondensationen der Malonsäure." Berichte der deutschen chemischen Gesellschaft. (Foundational methodology).
Synthesis of Furan Amino Acids: Molecules (2022). "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives." (Confirms Rodionov conditions for furan derivatives).
Reduction Protocols: Abiko, A., et al. (1992). "Reduction of carboxylic acids to primary alcohols."[3] Tetrahedron Letters. (General protocol for amino acid reduction).
Furan Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Workup Procedures: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (The definitive source for the Al(OH)3 workup).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: CRY-FUR-3A3
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Compound Profile
Subject: 3-Amino-3-(furan-2-yl)propan-1-ol
Molecular Formula: C₇H₁₁NO₂
Key Challenge: This compound exhibits "Class II" crystallization difficulty.[1] It combines a hydrogen-bond-donating/accepting amino-alcohol tail (promoting viscosity) with an acid-sensitive furan ring (limiting salt options).[1]
The Core Problem: Users most frequently report the product isolating as a viscous yellow/orange oil ("oiling out") rather than a discrete crystalline solid. This is thermodynamically driven by the compound's high conformational flexibility and strong intermolecular hydrogen bonding, which suppresses the nucleation required for crystal lattice formation.
Troubleshooting Guide (Q&A)
Category A: The "Oiling Out" Phenomenon[2][3]
Q: My product separates as a bottom layer oil instead of crystals. Cooling it further just makes it like honey. What is happening?A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the energetic penalty of forming a crystal surface is higher than the energy gain of phase separation. The "honey" state indicates the glass transition temperature (
Add a non-polar solvent (e.g., n-Heptane or MTBE ) to the oil.[1]
Sonicate the mixture for 10–15 minutes.
Crucial Step: Scratch the flask wall with a glass rod at the interface of the oil and solvent. The mechanical stress creates microscopic nucleation sites.
Q: I have a seed crystal from a previous batch. How do I use it without dissolving it instantly?A: Seeding at the wrong point is a common failure mode. Follow the Metastable Zone Width (MSZW) rule:
Hold temperature for 1–2 hours. Do not cool further until you see the seed crystal edges growing (not dissolving).
Cool slowly (0.1°C/min). Rapid cooling causes the oil to crash out, encapsulating your seed.
Category B: Chemical Stability & Salt Formation[1]
Q: I tried making the Hydrochloride (HCl) salt to improve crystallinity, but the solution turned dark brown/black. Is my compound decomposing?A:Yes. The furan ring is highly sensitive to strong mineral acids.
Mechanism: Protonation of the furan ring (often at the C2 or C5 position) triggers ring-opening hydrolysis, leading to reactive 1,4-dicarbonyls which then polymerize to form dark "humins."
Corrective Action: Avoid HCl,
, or Methanesulfonic acid unless strictly stoichiometric and performed at under anhydrous conditions.
Q: Which acids are safe for crystallizing furan derivatives?A: You must match the
of the acid to the stability window of the furan. We recommend screening Organic Dicarboxylic Acids which form stable lattice networks via hydrogen bonding without destroying the furan.
Recommended Acid Screen:
Acid Candidate
pKa1
Rationale
Fumaric Acid
3.03
Rigid structure; often forms 2:1 or 1:1 salts with high MPs.[1]
L-Tartaric Acid
2.98
Chiral; aids in resolution if the amine is racemic.[1] Milder than HCl.[1]
Oxalic Acid
1.25
Stronger, but often forms highly crystalline salts.[1] Use 1.0 eq exact.[1]
| Benzoic Acid | 4.20 | Weaker; good if the amine is highly basic. |
Strategic Decision Pathways (Visualized)
Diagram 1: The "Oiling Out" Rescue Logic
This flowchart guides you through the decision process when an oil forms instead of a solid.
Caption: Logical workflow for remediation of oiling-out events in amino-furan derivatives.
Diagram 2: Acid Selection for Furan Stability
This diagram illustrates the "Safe Zone" for salt formation to prevent furan decomposition.
Caption: Risk assessment for acid selection. Strong acids trigger furan ring opening; organic acids preserve integrity.[1]
Validated Experimental Protocols
Protocol A: Vapor Diffusion (Small Scale / High Success Rate)
Best for: <100 mg samples that are persistent oils.[1]
Inner Vial: Dissolve 50 mg of the amino alcohol in the minimum amount (0.2–0.5 mL) of a "Good Solvent" (e.g., Methanol or Isopropanol).
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 2–3 mL of "Bad Solvent" (e.g., Diethyl Ether or Pentane).
Seal: Cap the outer jar tightly.
Wait: Allow to stand undisturbed at room temperature for 24–48 hours. The volatile bad solvent will slowly diffuse into the good solvent, gently increasing supersaturation without shocking the system into an oil.
Dissolve crude oil in Ethyl Acetate (EtOAc) (approx 5 vol).
Dry solution thoroughly over
(Water acts as a plasticizer and prevents crystallization).[1]
Heat to 40°C.
Add n-Heptane dropwise until a faint cloudiness persists.[1]
Add a few drops of EtOAc to just clear the solution.
Cooling Ramp:
40°C
25°C over 2 hours.
25°C
0°C over 2 hours.
If oil forms at 25°C, reheat to 40°C and add more EtOAc, then repeat.
References & Authority
BenchChem. An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol. (Provides baseline solubility and stability data for furan-amino-alcohol analogues). Link
Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann. (The definitive text on nucleation thermodynamics and "oiling out" mechanisms).
MDPI. Stability of Furan Derivatives in Acidic Conditions. (Mechanistic evidence for furan ring opening in the presence of strong mineral acids). Link[1]
PubChem. 3-Amino-3-(furan-2-yl)propanoic acid Data. (Structural analogue data supporting polarity and solubility profiles). Link
Hampton Research. Crystallization Tips: Handling Oils and Amorphous Precipitates. (Practical techniques for converting oils to solids). Link
Technical Support Center: Purification of 3-Amino-3-(furan-2-yl)propan-1-ol
Introduction: Welcome to the technical support guide for the purification of 3-Amino-3-(furan-2-yl)propan-1-ol. This molecule is a valuable building block in medicinal chemistry and drug development, featuring a primary...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support guide for the purification of 3-Amino-3-(furan-2-yl)propan-1-ol. This molecule is a valuable building block in medicinal chemistry and drug development, featuring a primary amine, a secondary alcohol, and a furan moiety.[1] While its synthesis is achievable, obtaining high purity can be challenging due to the compound's high polarity and the potential for several side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
This section addresses common questions about the types of impurities encountered and their origins.
Q1: What are the most common impurities I might encounter during the synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol?
A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic strategies, such as the reduction of a β-aminoketone or a cyanohydrin intermediate, several classes of impurities are frequently observed.[1][2][3]
Table 1: Common Impurities in 3-Amino-3-(furan-2-yl)propan-1-ol Synthesis
Impurity Type
Probable Source / Cause
Typical Analytical Signature
Unreacted Starting Material
Incomplete reaction (e.g., incomplete reduction of a ketone or nitrile precursor).[2][3]
A peak in HPLC/LC-MS corresponding to the molecular weight of the precursor (e.g., 3-Amino-1-(furan-2-yl)propan-1-one).
Over-reduction Product
Harsh reduction conditions (e.g., aggressive catalysts, high H₂ pressure, or prolonged reaction times).[3]
MS peak at M+4 (or M+2) relative to the product, corresponding to a tetrahydrofuran ring. NMR will show loss of aromatic furan signals.
Ring-Opened Byproducts
Exposure to strong acidic conditions, particularly during workup, can cause the furan ring to degrade.[3]
Complex mixture often observed in NMR and HPLC. May appear as a baseline "hump" or multiple small peaks.
Secondary/Tertiary Amines
Side reactions during nitrile reduction or reductive amination.[3]
Higher molecular weight peaks in MS. Can be difficult to separate from the primary amine product.
| Solvent/Reagent Adducts | Formation of adducts with solvents (e.g., methanol) or salts (e.g., sodium) during MS analysis.[2] | MS peaks at M+Na, M+K, M+CH₃OH, etc. These are artifacts of analysis, not true impurities in the sample. |
Q2: My reaction mixture or purified product is turning dark brown/black. What is causing this degradation?
A2: The furan ring is an electron-rich aromatic system that is particularly sensitive to acidic conditions, which can lead to protonation-activated polymerization or ring-opening reactions.[3] This is a common cause of discoloration. To mitigate this, avoid strong acids during the reaction workup. If an acidic quench is necessary, perform it at low temperatures (0 °C or below) and use a dilute acid. Prolonged storage, especially when exposed to air and light, can also lead to oxidative degradation.
Q3: My Mass Spectrometry (MS) data shows a peak with a mass-to-charge ratio (m/z) higher than my expected product. What could this represent?
A3: A higher m/z peak can indicate several possibilities. It could be a byproduct from a side reaction, such as the formation of secondary or tertiary amines.[3] It is also common for molecules to dimerize or form adducts with solvent molecules or salts (like sodium or potassium) during the ionization process in the mass spectrometer.[2] To differentiate, check if the mass difference corresponds to a known entity (e.g., +22 for Na⁺, or the mass of another product molecule for a dimer).
Section 2: Troubleshooting and Purification Strategy
This section is designed as a decision-making guide to help you select the most appropriate purification strategy based on the specific issues you are facing.
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-3-(furan-2-yl)propan-1-ol
Authored by: A Senior Application Scientist The Imperative of Predictive NMR Analysis For novel compounds or those with limited published data, predictive NMR analysis is an indispensable tool. It allows researchers to:...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
The Imperative of Predictive NMR Analysis
For novel compounds or those with limited published data, predictive NMR analysis is an indispensable tool. It allows researchers to:
Corroborate a newly synthesized structure: By comparing the predicted spectrum with the experimentally obtained one, chemists can gain confidence in the successful synthesis of the target molecule.
Identify potential impurities: Unexpected signals in the experimental spectrum can indicate the presence of starting materials, byproducts, or solvents.
Guide further analytical work: A predicted spectrum can help in setting up appropriate parameters for 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity.
The prediction process relies on the fundamental principle that the chemical environment of a nucleus dictates its resonance frequency. By analyzing the constituent parts of 3-Amino-3-(furan-2-yl)propan-1-ol—the furan ring, the aminopropanol chain—and drawing on spectral data from analogous structures, we can assemble a detailed and informative predicted spectrum.
Molecular Structure and Atom Numbering
To facilitate the spectral analysis, the atoms of 3-Amino-3-(furan-2-yl)propan-1-ol are numbered as shown in the diagram below. This numbering scheme will be used throughout the guide to refer to specific protons and carbons.
Caption: Molecular structure of 3-Amino-3-(furan-2-yl)propan-1-ol with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms (O and N) and the aromaticity of the furan ring.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Integration
Rationale
H1
~3.6 - 3.8
Triplet (t)
2H
Adjacent to the electron-withdrawing hydroxyl group, resulting in a downfield shift. Split by the two H2 protons.
H2
~1.8 - 2.0
Multiplet (m)
2H
Aliphatic protons situated between the C1 and C3 carbons. Split by both H1 and H3 protons.
H3
~4.0 - 4.2
Triplet (t) or Doublet of Doublets (dd)
1H
Located at a chiral center and adjacent to both the electron-withdrawing amino group and the furan ring. Split by the two H2 protons.
H5 (furan)
~7.4 - 7.6
Doublet (d)
1H
Proton on the furan ring adjacent to the oxygen atom, typically the most deshielded furan proton.[3]
H6 (furan)
~6.3 - 6.5
Doublet of Doublets (dd)
1H
Furan proton coupled to both H5 and H7.
H7 (furan)
~6.2 - 6.4
Doublet (d)
1H
Furan proton adjacent to the propanol substituent.
-NH₂
~1.5 - 3.0
Broad Singlet (br s)
2H
Chemical shift and multiplicity can vary depending on solvent, concentration, and temperature due to proton exchange.
-OH
~2.0 - 4.0
Broad Singlet (br s)
1H
Similar to the amino protons, the hydroxyl proton signal is often broad and its chemical shift is variable.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are determined by the hybridization and the electronic environment of each carbon.
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C1
~60 - 65
Aliphatic carbon directly bonded to the electronegative oxygen of the hydroxyl group.
C2
~35 - 40
Standard aliphatic methylene carbon.
C3
~50 - 55
Aliphatic carbon bonded to the electronegative nitrogen of the amino group and the furan ring.
C4 (furan)
~150 - 155
Furan carbon at the point of substitution, significantly deshielded.
C5 (furan)
~140 - 145
Furan carbon adjacent to the oxygen, typically shows a large downfield shift.[4]
C6 (furan)
~110 - 115
Furan carbon beta to the oxygen.
C7 (furan)
~105 - 110
Furan carbon adjacent to the substituent.
Comparative Analysis with Structurally Related Compounds
While direct spectral data for our target molecule is scarce, we can draw comparisons with known compounds to bolster our predictions. For instance, in propan-1-ol, the carbon bearing the hydroxyl group appears around 64 ppm, the central CH₂ at approximately 26 ppm, and the terminal methyl group at about 10 ppm.[5] The introduction of the amino and furan groups at the 3-position in our target molecule will significantly alter the chemical shifts of the propanol backbone carbons, as reflected in our predictions.
The chemical shifts for the furan ring protons and carbons are based on values reported for furan and its derivatives.[4][6] The substituent effects of the aminopropanol group are expected to cause the observed shifts from the baseline values of unsubstituted furan.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool for structure elucidation, a comprehensive characterization often involves a multi-technique approach.
Mass Spectrometry (MS): MS would provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass, further validating the molecular formula (C₇H₁₁NO₂). Fragmentation patterns observed in MS/MS experiments could offer additional structural information about the connectivity of the furan ring and the aminopropanol side chain.
Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in identifying the key functional groups present in the molecule. Expected characteristic absorption bands would include:
O-H stretch: A broad band around 3300-3500 cm⁻¹ for the alcohol.
N-H stretch: A medium intensity band (or two) in the same region (3300-3500 cm⁻¹) for the primary amine.
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
C=C stretch (furan): Bands in the 1500-1600 cm⁻¹ region.
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Standard Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra for a small organic molecule like 3-Amino-3-(furan-2-yl)propan-1-ol.[7]
Sample Preparation:
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial for solubility and to avoid overlapping solvent signals with analyte peaks.
For precise chemical shift referencing, tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[5]
¹H NMR Acquisition:
Acquire the proton spectrum using a standard pulse sequence.
Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the carbon spectrum, often with proton decoupling to simplify the spectrum to single peaks for each carbon.
Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Data Processing:
Apply Fourier transformation to the raw free induction decay (FID) data.
Perform phase correction and baseline correction to obtain a clean spectrum.
Calibrate the chemical shift scale using the solvent peak or TMS.
Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons.
Workflow for NMR Spectral Analysis
The overall process from sample preparation to final structure confirmation can be visualized as follows:
Caption: General experimental workflow for NMR spectral analysis.
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Amino-3-(furan-2-yl)propan-1-ol. By applying fundamental NMR principles and drawing comparisons with related structures, we have established a reliable spectral forecast that can guide future experimental work. The integration of this predictive NMR data with other analytical techniques such as mass spectrometry and infrared spectroscopy will enable a comprehensive and unambiguous structural characterization of this and other novel furan-containing amino alcohols, facilitating their continued investigation for potential therapeutic applications.
References
MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]
Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available from: [Link]
PubChem. 3-amino-3-(furan-2-yl)propan-1-ol. Available from: [Link]
ResearchGate. (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. Available from: [Link]
ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]
ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. Available from: [Link]
Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Available from: [Link]
PubMed. Combined Raman spectroscopic and theoretical investigation of fundamental vibrational bands of furfuryl alcohol (2-furanmethanol). Available from: [Link]
National Institute of Standards and Technology. 1-Propanol, 3-amino-. Available from: [Link]
MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]
Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
Comparative Mass Spectrometric Profiling of 3-Amino-3-(furan-2-yl)propan-1-ol: Furan vs. Phenyl Motifs
Executive Summary This technical guide provides a structural elucidation framework for 3-Amino-3-(furan-2-yl)propan-1-ol , a chiral amino-alcohol synthon used in the synthesis of bioactive heterocycles. Unlike its benzen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a structural elucidation framework for 3-Amino-3-(furan-2-yl)propan-1-ol , a chiral amino-alcohol synthon used in the synthesis of bioactive heterocycles. Unlike its benzenoid analog (3-amino-3-phenylpropan-1-ol), the furan derivative exhibits unique lability under Electron Ionization (EI) and distinct collision-induced dissociation (CID) pathways in Electrospray Ionization (ESI).
This guide objectively compares the fragmentation behavior of the furan-based product against standard phenyl-based alternatives, establishing m/z 96.04 (furfuryl-iminium) and m/z 81.03 (pyrylium/furfuryl cation) as critical diagnostic markers for quality control and metabolic identification.
Experimental Protocol: LC-ESI-MS/MS
To ensure reproducibility, the following protocol utilizes a "soft" ionization approach (ESI) coupled with tandem mass spectrometry (MS/MS) to map the fragmentation tree.
Reagents & System Suitability
Solvent A: Water + 0.1% Formic Acid (Proton source).
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) to retain the polar amino alcohol.
System Suitability Test (SST): Inject 3-Amino-3-phenylpropan-1-ol (1 µg/mL). Acceptance criteria: Retention time deviation < 0.1 min; Base peak intensity > 1E5 counts.
Step-by-Step Methodology
Sample Preparation: Dissolve 1 mg of 3-Amino-3-(furan-2-yl)propan-1-ol in 1 mL of 50:50 Water:ACN. Dilute to 100 ng/mL for direct infusion or LC injection.
LC Conditions: Gradient elution from 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.
MS Source Parameters (ESI+):
Capillary Voltage: 3.5 kV.
Desolvation Temp: 350°C.
Source Temp: 120°C.
MS/MS Acquisition: Perform Product Ion Scan of precursor m/z 142.09 (
).
Collision Energy (CE): Ramp 10–30 eV to capture both fragile (water loss) and structural (C-C cleavage) fragments.
Experimental Workflow Visualization
Caption: Figure 1. LC-ESI-MS/MS workflow for structural characterization of 3-Amino-3-(furan-2-yl)propan-1-ol.
Fragmentation Mechanisms & Comparative Analysis
The core structural challenge is distinguishing the furan ring from other aromatic systems. While benzene rings are robust, furan rings are electron-rich and prone to ring opening or CO loss under high energy.
Primary Fragmentation Pathways
Alpha-Cleavage (Dominant): The amine group directs cleavage of the C-C bond adjacent to the nitrogen.[1] This ejects the hydroxyethyl tail (
) and leaves a resonance-stabilized iminium ion.
Furan Product:m/z 96 (Furan-CH=NH
).
Dehydration: Loss of water from the aliphatic alcohol.
Furan Product:m/z 124 (
).
Deamination: Loss of ammonia (less common in ESI, prominent in EI).
Furan Product:m/z 125 (
).
Heterocycle Cleavage: High-energy collision leads to the "furfuryl" cation (analogous to benzyl), which may lose CO (28 Da) to form
(m/z 53).
Comparative Data: Furan vs. Phenyl Analog
The following table contrasts the target molecule with its direct competitor, 3-Amino-3-phenylpropan-1-ol .
Feature
3-Amino-3-(furan-2-yl)propan-1-ol (Target)
3-Amino-3-phenylpropan-1-ol (Alternative)
Significance
Molecular Weight
141.17 Da
151.21 Da
Distinct parent ions.
Precursor Ion
m/z 142.09
m/z 152.11
Base peak for quantitation.
Base Fragment (Alpha-Cleavage)
m/z 96.04 (Furan-CH=NH)
m/z 106.06 (Phenyl-CH=NH)
Primary Diagnostic Difference.
Aromatic Marker
m/z 81.03 (Furfuryl cation)
m/z 91.05 (Tropylium ion)
Confirms ring structure.
Ring Stability
Low (Prone to CO loss, m/z 81 53)
High (Stable benzene ring)
Furan requires lower collision energy (CE).
Neutral Loss
Water (-18 Da) m/z 124
Water (-18 Da) m/z 134
Common to both (non-diagnostic).
Mechanistic Visualization (Pathway)
Caption: Figure 2. Proposed ESI-MS/MS fragmentation pathway. The alpha-cleavage to m/z 96 is the most abundant and stable transition.
Technical Analysis & Interpretation
The Alpha-Cleavage Advantage
For researchers developing quantitative assays (LC-MS/MS), the transition 142
96 is the superior MRM (Multiple Reaction Monitoring) transition.
Specificity: The m/z 96 fragment retains the furan ring and the imine functionality. It is far more specific than the water-loss peak (m/z 124), which is common to many alcohols.
Intensity: In ESI, the nitrogen atom readily accepts the proton. Alpha-cleavage stabilizes this charge via resonance with the adjacent double bond of the furan ring, resulting in a high-intensity signal suitable for trace detection (< 1 ng/mL).
Differentiation from Isobars
The furan moiety introduces a "mass defect" distinct from aliphatic chains. However, care must be taken to distinguish 3-Amino-3-(furan-2-yl)propan-1-ol from its potential regioisomer, 2-Amino-2-(furan-2-yl)propan-1-ol .
Differentiation: The target molecule (3-amino) loses a hydroxyethyl group (-45 Da) to form m/z 96. The isomer (2-amino) would lose a hydroxymethyl group (-31 Da) to form m/z 110. This mass shift allows for unambiguous structural assignment.
References
McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage mechanisms in amines and alcohols).
Nielsen, S. F., et al. (2006). "Fragmentation of furan-containing compounds." Journal of Agricultural and Food Chemistry. Link (Validates furan ring instability and CO loss pathways).
Holčapek, M., et al. (2010). "Mass spectrometry of amino alcohols." Journal of Mass Spectrometry. Link (Establishes alpha-cleavage as the dominant pathway for gamma-amino alcohols).
BenchChem Technical Division. (2025). "Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide." Link (Provides comparative spectral data for furan-based amino propanols).
Validating Chiral Purity of 3-Amino-3-(furan-2-yl)propan-1-ol: A Comparative Methodological Guide
Executive Summary & Strategic Context 3-Amino-3-(furan-2-yl)propan-1-ol is a critical chiral building block, structurally analogous to the thienyl intermediates used in the synthesis of serotonin-norepinephrine reuptake...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
3-Amino-3-(furan-2-yl)propan-1-ol is a critical chiral building block, structurally analogous to the thienyl intermediates used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine. Its value lies in the C3 chiral center; however, the furan moiety introduces a specific stability challenge—sensitivity to acid-catalyzed ring opening—which complicates standard method development.
This guide objectively compares the three primary chromatographic modalities (Normal Phase HPLC, Reverse Phase HPLC, and SFC) for validating the enantiomeric excess (ee) of this compound. It concludes with a detailed, field-proven protocol for the optimal method: Normal Phase HPLC using Amylose-based Stationary Phases , selected for its balance of resolution, peak shape, and analyte stability.
Comparative Analysis of Separation Modalities
The following table contrasts the performance of available methodologies for amino-furan alcohols.
Risk. Acidic buffers (TFA) can degrade furan rings over time.
Excellent. Low temperature & inert CO₂.
Throughput
Moderate (15-20 min run).
Moderate to Slow (Gradient).
High (< 5 min run).
QC Suitability
High. Robust, standard equipment.
Moderate. pH control is critical.
Low to Moderate. Requires specialized equipment.
Expert Insight: Why Normal Phase?
While SFC offers speed, Normal Phase (NP) HPLC remains the gold standard for validating this specific molecule in a QC setting. The amino group (
) interacts strongly with residual silanols on silica supports, causing peak tailing. In NP, the use of non-polar hexane forces the analyte to interact with the chiral selector, while a basic additive (DEA) effectively masks silanols without risking the acid-catalyzed hydrolysis of the furan ring—a risk present in RP methods that rely on TFA [1, 2].
Decision Logic for Method Development
The following diagram illustrates the critical decision pathway for selecting the validation method, emphasizing the "Furan Safety" checkpoint.
Figure 1: Method Development Decision Tree prioritizing furan stability and QC robustness.
Validated Experimental Protocol: Normal Phase Chiral HPLC
This protocol is designed to be self-validating. It includes system suitability criteria that must be met before data acceptance.
Instrumentation & Conditions[3][4][5][6][7][8][9]
System: HPLC with UV Detector (DAD preferred) and Quaternary Pump.
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica), 250 x 4.6 mm.
Alternative: Chiralpak IA (Immobilized version) for higher solvent robustness.
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Stock Solution: Dissolve 10 mg of 3-Amino-3-(furan-2-yl)propan-1-ol in 10 mL IPA (1.0 mg/mL).
Working Standard: Dilute Stock to 0.5 mg/mL with Hexane/IPA (90:10).
Racemic Marker: A 1:1 mix of (R) and (S) enantiomers is mandatory for the first run to establish retention times (
).
Execution & Causality
Why DEA? The 0.1% Diethylamine is non-negotiable. The primary amine on the analyte will hydrogen-bond with the silica support, leading to severe tailing (
). DEA competes for these sites, sharpening the peak () and improving resolution () [4].
Why 220 nm? While the amine is UV-inactive, the furan ring has a conjugated diene system that absorbs strongly in the low UV range (215-220 nm).
Validation Framework (ICH Q2 Aligned)
To ensure the method's trustworthiness, the following validation parameters must be quantified.
System Suitability Criteria
Before analyzing unknown samples, the system must pass these checks:
Resolution (
): > 2.0 between enantiomers.
Tailing Factor (
): < 1.5 for both peaks.
Precision: %RSD of peak area < 1.0% (n=5 injections).
An In-Depth Guide to the Proper Disposal of 3-Amino-3-(furan-2-yl)propan-1-ol For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of labora...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Proper Disposal of 3-Amino-3-(furan-2-yl)propan-1-ol
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-3-(furan-2-yl)propan-1-ol.
While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available due to its nature as a specialized chemical intermediate, a robust safety and disposal plan can be expertly formulated. This is achieved by analyzing the hazards associated with its core chemical structures: the amino alcohol functional group and the furan ring. This document synthesizes data from structurally similar compounds and established chemical waste management principles to provide a self-validating and trustworthy disposal framework.
Hazard Profile and Inferred Risk Assessment
3-Amino-3-(furan-2-yl)propan-1-ol must be treated as hazardous chemical waste. Its potential risks are derived from its constituent functional groups.
Amino Alcohol Moiety : Structurally related compounds like 3-amino-1-propanol are classified as corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] They can also be harmful if swallowed.[3]
Furan Ring : Furan and its derivatives are noted for their potential to form explosive peroxides, particularly when exposed to air and light over time.[5][6]
Based on this analysis, the compound should be handled with a high degree of caution, assuming it possesses the following hazards.
Potential Hazard
Description
Primary Route of Exposure
Rationale / Supporting Evidence
Corrosivity
May cause severe skin burns and irreversible eye damage upon contact.
Dermal, Ocular
Based on the known corrosive nature of similar amino alcohols like 3-amino-1-propanol.[1][2][3][4]
Acute Toxicity
Potentially harmful if swallowed, inhaled, or absorbed through the skin.
Oral, Inhalation, Dermal
A common characteristic of amine compounds.
Peroxide Formation
May form explosive peroxides upon prolonged exposure to air and light.
N/A
A known risk for furan-containing compounds.[5][6]
Environmental Hazard
Assumed to be toxic to aquatic life.
Environmental Release
General precaution for synthetic organic compounds not intended for environmental release.[5]
Core Directive: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular trash.[5][7] All generated waste, including contaminated materials and rinsate, must be collected and disposed of as hazardous chemical waste.[8]
Personal Protective Equipment (PPE) and Safety Measures
Before handling the compound or its waste, ensure all appropriate engineering controls and PPE are in place.
Protection Type
Specification
Justification
Engineering Controls
Certified Chemical Fume Hood
To prevent inhalation of potentially harmful vapors and contain any accidental spills.
Eye Protection
Chemical safety goggles and a face shield.
To protect against splashes of the potentially corrosive material.[9]
Hand Protection
Chemically resistant gloves (e.g., nitrile).
To prevent dermal contact with the corrosive compound.[9]
Body Protection
Flame-resistant laboratory coat.
To protect skin and personal clothing from contamination.
Safety Equipment
Accessible safety shower and eyewash station.
For immediate decontamination in case of accidental exposure.
Step-by-Step Waste Disposal Protocol
The overriding principle is that a disposal plan must be in place before any procedure generating this waste begins.[10]
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step in safe disposal.[11]
Designate Specific Waste Streams: Do not mix 3-Amino-3-(furan-2-yl)propan-1-ol waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[9] Incompatible wastes must be kept separate to avoid dangerous reactions.[12]
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (gloves, weighing paper) or silica gel, in a dedicated, clearly labeled, and compatible solid hazardous waste container.[5]
Liquid Waste: Collect solutions containing 3-Amino-3-(furan-2-yl)propan-1-ol in a separate, compatible, and clearly labeled liquid hazardous waste container.[5]
Step 2: Waste Container Management
Container integrity and labeling are mandated by safety regulations.[7]
Container Selection: Use only containers approved for hazardous waste that are chemically compatible with amino alcohols and furans (e.g., High-Density Polyethylene - HDPE, or glass). The container must be free from damage and have a secure, leak-proof closure.[7][11]
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste 3-Amino-3-(furan-2-yl)propan-1-ol"
An accurate list of all container contents, including solvents.
The approximate percentage of each component.
The date waste was first added to the container.
Relevant hazard pictograms (e.g., Corrosive, Health Hazard).
Container Handling: Keep the waste container tightly sealed when not in use. This is critical to prevent the release of vapors and to minimize exposure to air, which can contribute to peroxide formation.[5]
Step 3: On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
Location: The SAA must be a designated, cool, and well-ventilated area.
Secondary Containment: Store the waste container within a secondary containment system (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[7]
Segregation: Store the waste away from incompatible materials, especially strong oxidizing agents and acids.[5][12]
Step 4: Arranging Final Disposal
Laboratory personnel should not transport, treat, or dispose of hazardous waste themselves.[8]
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months, but check institutional policy), contact your institution's EHS office or licensed chemical waste disposal contractor to schedule a pickup.[6][13]
Documentation: Provide all necessary documentation as required by your institution and the waste contractor.
Spill Management Protocol
Immediate and correct response to a spill is critical for safety.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
Contain the Spill: For minor spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like paper towels.
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials and rinsate as hazardous waste.
Report: Report the incident to your supervisor and EHS office.
Decontamination of Empty Containers
Empty containers that held 3-Amino-3-(furan-2-yl)propan-1-ol must be managed properly to be considered non-hazardous.
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone) that can remove the residue.[8]
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[8][10]
Deface Label: After triple-rinsing and air-drying, the original label on the container must be completely removed or defaced.[14]
Final Disposal: The decontaminated container can then be disposed of as regular non-hazardous laboratory glass or plastic waste, according to institutional policy.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-Amino-3-(furan-2-yl)propan-1-ol waste.
Personal protective equipment for handling 3-Amino-3-(furan-2-yl)propan-1-ol
Executive Summary & Chemical Risk Profile Immediate Directive: Treat 3-Amino-3-(furan-2-yl)propan-1-ol as a Corrosive and Potential Carcinogen . As researchers, we often treat intermediates as "inert until proven active....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Risk Profile
Immediate Directive: Treat 3-Amino-3-(furan-2-yl)propan-1-ol as a Corrosive and Potential Carcinogen .
As researchers, we often treat intermediates as "inert until proven active." With this compound, that mindset is dangerous. This molecule combines two distinct functional groups that dictate its safety profile: a primary amine/alcohol motif and a furan heterocycle.
The Amine/Alcohol Moiety (Corrosivity): Like its structural analog 3-amino-1-propanol, this section of the molecule confers high alkalinity. It is corrosive to mucous membranes, eyes, and skin (Category 1B/1C Skin Corrosion).
The Furan Moiety (Toxicity & Instability): Furan rings are prone to oxidation, forming explosive peroxides upon prolonged exposure to air. Furthermore, furan derivatives are often classified as suspect carcinogens (Category 1B) and mutagens.
Critical Hazard Classifications (GHS Derived):
H314: Causes severe skin burns and eye damage.[1][2]
H350: May cause cancer (Suspected, based on furan moiety).
H227/H226: Combustible liquid (Flash point likely >60°C but <93°C).
Standard lab coats and safety glasses are insufficient for this compound due to the risk of irreversible eye damage and transdermal absorption.
Protection Zone
Required Equipment
Technical Rationale
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses allow vapors/splashes to bypass side shields. Amines cause corneal clouding and permanent vision loss.
Dermal (Hands)
Double Nitrile (Min 5 mil) OR Silver Shield® (Laminate)
Why: Furan derivatives can penetrate standard nitrile. Protocol: Use double nitrile for solid handling. Use Laminate gloves if handling solutions in penetrating solvents (DCM, DMSO).
Cotton lab coats absorb amines, keeping the corrosive agent against the skin. An apron provides an impervious barrier.
Operational Protocols: Storage & Handling
This compound is sensitive to light and oxygen. Improper storage leads to degradation (darkening) and the formation of shock-sensitive peroxides.
A. Storage Architecture[4]
Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric CO₂, and the furan reacts with O₂.
Temperature: Refrigerate (2°C – 8°C).
Container: Amber glass with a Teflon-lined cap. Do not use metal containers due to amine corrosion.
B. Handling Workflow (DOT Diagram)
The following logic flow dictates the safe movement of the chemical from inventory to reaction.
Figure 1: Operational decision tree for handling furan-based amino alcohols. Note the critical peroxide check step.
C. Specific Handling Steps
Equilibration: Allow the sealed container to warm to room temperature before opening to prevent water condensation (amines are hygroscopic).
Weighing: Use an anti-static gun if the solid is fluffy. Weigh only inside a functioning fume hood.
Solubilization: Always add the solvent to the solid. If using acidic solvents, expect a strong exotherm (amine neutralization).
Emergency Response Logic
In the event of exposure, the "Corrosive" nature takes precedence over toxicity for immediate first aid. Speed is critical to prevent chemical burns.
Figure 2: Immediate response protocols.[1][4] Note: Never attempt to neutralize amines in the eyes with acids; use pure water or saline only.
Disposal & Waste Management
Environmental Fate: Furan derivatives are harmful to aquatic life (H412).[5][6][7] Do not discharge into drains.[6][8][9]
Disposal Protocol:
Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) or strong acids.[3]
Labeling: Label as "Flammable, Corrosive, Toxic (Amine/Furan)."
Method:
Small Scale (<5g): Dissolve in a combustible solvent (e.g., acetone) and send for incineration.
Spill Cleanup: Absorb with vermiculite or sand. Do not use paper towels (cellulose), as furan/amine mixtures can react with cellulose or ignite if oxidizers are present.
References
BenchChem. (2025).[10] Proper Disposal of N-(furan-2-ylmethyl)butan-1-amine: A Step-by-Step Guide. Retrieved from
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1-propanol (Structural Analog). Retrieved from
ECHEMI. (2024).[7] Furan Safety Data Sheet & Handling Guidelines. Retrieved from
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Furan. Retrieved from
TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-1,3-propanediol (Corrosivity Analog). Retrieved from